4-(4-Bromo-2-fluorobenzoyl)piperazine
Descripción
Propiedades
Fórmula molecular |
C11H12BrFN2O |
|---|---|
Peso molecular |
287.13 g/mol |
Nombre IUPAC |
(4-bromo-2-fluorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12BrFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
Clave InChI |
HULIUVWAESAIGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Technical Monograph: 4-(4-Bromo-2-fluorobenzoyl)piperazine
Topic: 4-(4-Bromo-2-fluorobenzoyl)piperazine (CAS 1017041-43-8) Format: Technical Monograph & Application Guide
A Strategic Scaffold for Divergent Library Synthesis in Medicinal Chemistry
Executive Summary
4-(4-Bromo-2-fluorobenzoyl)piperazine (CAS 1017041-43-8) is a high-value heterocyclic building block used extensively in the discovery of small molecule therapeutics. It serves as a bifunctional "linchpin" scaffold, connecting a solubilizing piperazine domain with a lipophilic, electronically tuned benzoyl moiety.
Its structural utility lies in its orthogonal reactivity :
-
The Secondary Amine (Piperazine NH): A nucleophilic handle for rapid diversification via amidation, reductive amination, or urea formation.
-
The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems.
-
The Ortho-Fluorine: A conformational lock that restricts rotation around the amide bond and blocks metabolic oxidation at the sensitive ortho position.
This guide details the synthesis, physicochemical properties, and application of this scaffold in the development of PARP inhibitors, FASN inhibitors, and GPCR modulators.
Chemical Architecture & Properties
Physicochemical Profile
The inclusion of the fluorine atom at the ortho position relative to the carbonyl group is not merely decorative; it significantly influences the molecular geometry and electronic profile.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₁H₁₂BrFN₂O | Core composition.[1] |
| Molecular Weight | 287.13 g/mol | Fragment-like, ideal for Lead-Like libraries. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Piperazine NH) | ~8.8 | Basic; readily forms salts (HCl, TFA) for solubility. |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for oral bioavailability (Lipinski compliant). |
| Rotatable Bonds | 1 (Amide-Aryl) | Restricted by ortho-F (atropisomerism potential). |
Structural Logic: The "Ortho-Fluoro Effect"
In medicinal chemistry, the ortho-fluorine substitution serves two critical roles:
-
Conformational Bias: The fluorine atom creates a dipole repulsion with the amide carbonyl oxygen, forcing the amide bond out of planarity or locking it into a specific conformation. This pre-organization can lower the entropic penalty of binding to a protein target (e.g., PARP or Kinase active sites).
-
Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation, protecting the phenyl ring from metabolic clearance at the 2-position.
Synthetic Protocols
Primary Synthesis: Mono-Benzoylation
The challenge in synthesizing this compound is preventing the formation of the bis-acylated byproduct (1,4-di(4-bromo-2-fluorobenzoyl)piperazine). Two reliable methods exist: High-Dilution/Excess Method and Mono-Protection Method .
Method A: High-Dilution / Excess Piperazine (Scalable)
Best for rapid generation of the free amine scaffold.
-
Reagents: 4-Bromo-2-fluorobenzoyl chloride (1.0 eq), Piperazine (5.0 eq), DCM or CHCl₃ (Solvent).
-
Procedure:
-
Dissolve piperazine (5.0 eq) in anhydrous DCM at 0°C.
-
Add 4-bromo-2-fluorobenzoyl chloride (1.0 eq) dropwise over 60 minutes. Note: Slow addition is critical to maintain local excess of amine.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Workup: Wash with water to remove excess piperazine. The mono-benzoylated product remains in the organic phase (or can be extracted at controlled pH).
-
Purification: Column chromatography (MeOH/DCM gradient) or recrystallization as the HCl salt.
-
Method B: Mono-Boc Protection (High Purity)
Best for GMP-like quality control.
-
Step 1: React N-Boc-piperazine with 4-bromo-2-fluorobenzoic acid using HATU/DIPEA in DMF.
-
Step 2: Deprotect the Boc group using 4M HCl in Dioxane or TFA/DCM.
-
Yield: Typically >90% over two steps with no dimer formation.
Visualization of Synthetic Workflow
Caption: Stepwise synthesis via Boc-protection strategy ensures high purity by eliminating bis-acylation byproducts.
Divergent Functionalization Strategies
The core value of CAS 1017041-43-8 is its ability to serve as a branch point in library synthesis. The Bromine and Piperazine NH allow for "Divergent Synthesis," where one intermediate yields two distinct classes of derivatives.
Pathway A: C-N Coupling (Piperazine Functionalization)
The secondary amine is typically modified first to establish the solubility/linker profile.
-
Reactions: Reductive amination (with aldehydes), Sulfonylation (with sulfonyl chlorides), or Urea formation (with isocyanates).
-
Application: This domain often interacts with solvent-exposed regions of the target protein, modulating pharmacokinetics (PK).
Pathway B: C-C Coupling (Aryl Functionalization)
The aryl bromide is modified second (usually) to introduce the primary pharmacophore.
-
Reactions:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl cores (common in PARP and Kinase inhibitors).
-
Buchwald-Hartwig: Coupling with amines to create aniline derivatives.
-
Heck Reaction: Introduction of vinyl groups.
-
Strategic Workflow Diagram
Caption: Divergent synthesis map. Blue arrows indicate modification of the piperazine NH; Red arrows indicate Pd-catalyzed coupling at the aryl bromide.
Case Studies in Drug Discovery
FASN Inhibitors (Fatty Acid Synthase)
Recent patent literature (e.g., Patent BR112015023279B1) highlights the use of 4-(4-bromo-2-fluorobenzoyl)piperazine derivatives as inhibitors of Fatty Acid Synthase (FASN). FASN is upregulated in many cancers (breast, prostate) to fuel rapid cell proliferation.
-
Mechanism: The benzoyl-piperazine unit mimics the substrate or transition state within the thioesterase domain of FASN.
-
Role of Scaffold: The 2-fluoro group enhances metabolic stability against liver enzymes, while the piperazine tail extends into the solvent channel, improving oral bioavailability.
PARP Inhibitor Analogs (Olaparib-Class)
While Olaparib utilizes a 2-fluoro-5-substituted benzoyl core, the 4-bromo-2-fluoro isomer is a critical tool for Structure-Activity Relationship (SAR) studies.
-
SAR Insight: Moving substituents from the 5-position to the 4-position (via the bromine handle) allows researchers to probe the "depth" of the PARP active site.
-
Library Design: Researchers couple the bromine to phthalazinone mimics to generate novel PARP-1/2 inhibitors with altered selectivity profiles compared to Olaparib.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water if exposed.[1] |
| STOT-SE | H335 | May cause respiratory irritation. Handle in a fume hood. |
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) over time.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Matrix Scientific. (2024). Product Data Sheet: 4-(4-Bromo-2-fluorobenzoyl)piperazine (CAS 1017041-43-8).[1] Retrieved from .
-
Google Patents. (2015). Compounds and Compositions for FASN Inhibition (Patent BR112015023279B1).[2] Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1017041-43-8. Retrieved from .
-
Yarim, M., et al. (2012).[3] "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." International Journal of Molecular Sciences, 13(7), 8071–8085. (Demonstrates general synthesis of benzoyl-piperazines). Retrieved from .
-
BenchChem. (2025). Scaffold Analysis: 4-(4-Fluorobenzoyl)piperazine derivatives in Drug Discovery. Retrieved from .
Sources
A Comprehensive Technical Guide to the Synthesis and Characterization of the Olaparib Intermediate: 4-(4-Bromo-2-fluorobenzoyl)piperazine
Abstract
This technical guide provides an in-depth exploration of 4-(4-Bromo-2-fluorobenzoyl)piperazine, a crucial intermediate in the synthesis of the PARP inhibitor Olaparib. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed synthesis protocol, characterization methods, and an elucidation of its chemical properties. The synthesis section explains the rationale behind the chosen methodology, which is based on a robust amide coupling reaction. The guide also provides a thorough analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, to ensure the identity and purity of the synthesized compound. This whitepaper aims to serve as a practical and authoritative resource for the scientific community engaged in the synthesis of Olaparib and related pharmaceutical compounds.
Introduction: The Significance of 4-(4-Bromo-2-fluorobenzoyl)piperazine in Olaparib Synthesis
Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, which has revolutionized the treatment of certain types of cancers, particularly those with BRCA1/BRCA2 mutations such as ovarian, breast, pancreatic, and prostate cancers.[1] The intricate molecular architecture of Olaparib necessitates a multi-step synthesis, wherein the strategic use of key intermediates is paramount for achieving high yield and purity of the final active pharmaceutical ingredient (API).
One such pivotal intermediate is 4-(4-Bromo-2-fluorobenzoyl)piperazine. This molecule provides the core chemical scaffold that is further elaborated to introduce the phthalazinone moiety and the cyclopropanecarbonyl group, which are essential for the therapeutic activity of Olaparib. The synthesis of this intermediate is a critical step that influences the overall efficiency and scalability of the Olaparib manufacturing process.[2] A well-defined and reproducible synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine is therefore of high interest to the pharmaceutical industry.
This guide provides a detailed and practical approach to the synthesis and characterization of this key intermediate, drawing upon established chemical principles and analogous procedures to ensure scientific rigor and applicability.
Chemical Structure and Properties
A thorough understanding of the physicochemical properties of 4-(4-Bromo-2-fluorobenzoyl)piperazine is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| IUPAC Name | (4-Bromo-2-fluorophenyl)(piperazin-1-yl)methanone | ChemDraw |
| CAS Number | 1017041-43-8 | [3] |
| Molecular Formula | C₁₁H₁₂BrFN₂O | [3] |
| Molecular Weight | 287.13 g/mol | [3] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | General Knowledge |
The structure of 4-(4-Bromo-2-fluorobenzoyl)piperazine, depicted below, features a piperazine ring acylated with a 4-bromo-2-fluorobenzoyl group. The presence of the bromine and fluorine atoms on the phenyl ring provides handles for further chemical transformations and influences the electronic properties of the molecule.[4]
Figure 1: Chemical Structure of 4-(4-Bromo-2-fluorobenzoyl)piperazine.
Synthesis Methodology
The synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine is most effectively achieved through the amide coupling of 4-bromo-2-fluorobenzoic acid with piperazine. To facilitate this reaction, the carboxylic acid is typically activated in situ. The following protocol is adapted from a reliable method for a structurally similar compound and is expected to provide the target molecule in good yield.[5]
Reaction Scheme
Figure 2: Synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine.
Causality Behind Experimental Choices
-
Choice of Coupling Agent (HBTU): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable). It rapidly activates the carboxylic acid to form an activated ester, which is then susceptible to nucleophilic attack by the amine.
-
Choice of Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the proton released from the amine, driving the reaction to completion. Its bulky nature prevents it from competing with piperazine as a nucleophile.
-
Choice of Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction as it can dissolve both the polar and non-polar reactants and reagents, creating a homogeneous reaction mixture.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the coupling agent and is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 |
| Piperazine | 86.14 | 3.93 g | 45.6 |
| HBTU | 379.25 | 8.64 g | 22.8 |
| DIPEA | 129.24 | 7.95 mL | 45.6 |
| Anhydrous DMF | - | 50 mL | - |
| Dichloromethane | - | 100 mL | - |
| Saturated Citric Acid Solution | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol) and dissolve it in anhydrous DMF (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add DIPEA (7.95 mL, 45.6 mmol) followed by HBTU (8.64 g, 22.8 mmol).
-
In a separate flask, dissolve piperazine (3.93 g, 45.6 mmol) in a minimal amount of DMF and add it dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water (200 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated citric acid solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 4-(4-Bromo-2-fluorobenzoyl)piperazine as a pure solid.
Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow for the synthesis.
Characterization and Quality Control
The structural integrity and purity of the synthesized 4-(4-Bromo-2-fluorobenzoyl)piperazine must be confirmed through various analytical techniques. Below are the expected spectroscopic data based on the chemical structure and data from analogous compounds.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 3 signals in the range of δ 7.0-7.6 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Piperazine Protons: Broad signals for the four CH₂ groups of the piperazine ring, typically in the range of δ 3.0-3.9 ppm. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 164-166 ppm. Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon attached to fluorine showing a large C-F coupling constant. Piperazine Carbons: Signals for the piperazine CH₂ carbons in the range of δ 40-50 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 287.0/289.0, showing the characteristic isotopic pattern for a monobrominated compound. |
| IR Spectroscopy | C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹. N-H Stretch: A moderate absorption band around 3300 cm⁻¹. C-F Stretch: A strong absorption band around 1200-1250 cm⁻¹. C-Br Stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹. |
Role in the Total Synthesis of Olaparib
4-(4-Bromo-2-fluorobenzoyl)piperazine is a versatile intermediate that undergoes further functionalization to yield Olaparib. A common synthetic route involves the acylation of the secondary amine of the piperazine ring with cyclopropanecarbonyl chloride, followed by a Suzuki or other cross-coupling reaction at the bromo position to introduce the phthalazinone moiety.
Figure 4: Simplified pathway from the intermediate to Olaparib.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of the key Olaparib intermediate, 4-(4-Bromo-2-fluorobenzoyl)piperazine. The detailed experimental protocol, based on a robust amide coupling reaction, offers a reliable and scalable method for its preparation. The elucidated characterization data serves as a benchmark for quality control, ensuring the production of high-purity material suitable for subsequent steps in the synthesis of Olaparib. This document underscores the importance of well-characterized intermediates in the complex landscape of pharmaceutical manufacturing and aims to empower researchers in their drug development endeavors.
References
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 2022. [Link]
-
A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 2017. [Link]
-
Supporting Information for "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib". Royal Society of Chemistry. [Link]
- CN115806526B - A preparation method of olaparib intermediate.
-
Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? FAQ. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
Sources
An In-Depth Technical Guide to 4-Bromo-2-fluorobenzoyl piperazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in modern drug discovery, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. Its presence in numerous FDA-approved drugs across a wide range of therapeutic areas underscores its importance as a privileged scaffold. The derivatization of the piperazine core allows for the fine-tuning of a molecule's interaction with biological targets. This guide focuses on a specific derivative, 4-Bromo-2-fluorobenzoyl piperazine, a compound with potential as a key intermediate or building block in the synthesis of novel therapeutic agents. The strategic placement of the bromo and fluoro substituents on the benzoyl moiety offers versatile handles for further chemical modification, making it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR).
Physicochemical and Structural Properties
4-Bromo-2-fluorobenzoyl piperazine is a synthetically derived compound that combines the structural features of a halogenated benzoic acid with the versatile piperazine heterocycle. Its core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFN₂O | [1] |
| Molecular Weight | 287.14 g/mol | N/A |
| CAS Number | 1017041-43-8 | [1] |
The molecular structure consists of a 4-bromo-2-fluorophenyl group attached to one of the nitrogen atoms of the piperazine ring via a carbonyl linker, forming an amide bond. This amide linkage introduces a degree of rotational restriction and potential for hydrogen bonding, which can be critical for molecular recognition at a biological target.
Synthesis of 4-Bromo-2-fluorobenzoyl piperazine: A Representative Protocol
The synthesis of 4-Bromo-2-fluorobenzoyl piperazine is achieved through an amide coupling reaction between 4-Bromo-2-fluorobenzoic acid and piperazine. While various coupling reagents can facilitate this transformation, the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a common and effective method.[2]
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-fluorobenzoyl piperazine via amide coupling.
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-Bromo-2-fluorobenzoic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation of Carboxylic Acid: To the solution from step 1, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). The EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[2][3]
-
Amine Addition: In a separate flask, dissolve piperazine (1.2 equivalents) in the same solvent. Add this solution dropwise to the activated carboxylic acid mixture. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to scavenge the acid formed during the reaction and to ensure the piperazine remains in its nucleophilic free-base form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and the urea byproduct from EDC. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Bromo-2-fluorobenzoyl piperazine.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Aprotic solvents like DCM or DMF are used because they do not have acidic protons that can interfere with the coupling reaction.
-
EDC as a Coupling Agent: EDC is a water-soluble carbodiimide, which makes its urea byproduct easier to remove during the aqueous work-up compared to dicyclohexylcarbodiimide (DCC).[2]
-
Excess Piperazine: A slight excess of piperazine is used to ensure the complete consumption of the more valuable starting material, 4-Bromo-2-fluorobenzoic acid.
-
Base: A non-nucleophilic base like DIPEA is chosen to avoid competing with the piperazine in attacking the activated carboxylic acid.
Mechanism of EDC-Mediated Amide Coupling
The formation of the amide bond is a two-step process facilitated by the coupling agent.
Caption: Mechanism of EDC-mediated amide bond formation.
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form an O-acylisourea intermediate. This intermediate is highly reactive because the O-acylisourea moiety is an excellent leaving group.[2][3]
-
Nucleophilic Attack: The primary amine of the piperazine acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and the water-soluble urea byproduct.[2]
Applications in Drug Discovery and Development
While specific applications of 4-Bromo-2-fluorobenzoyl piperazine are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry.
-
Scaffold for Library Synthesis: The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of a diverse library of compounds for high-throughput screening.
-
Fragment-Based Drug Design: The 4-Bromo-2-fluorobenzoyl piperazine moiety can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns targeting a variety of protein classes.
-
Intermediate for Bioactive Molecules: This compound can serve as a key intermediate in the multi-step synthesis of more complex molecules with potential therapeutic activities, including but not limited to, inhibitors of kinases, G-protein coupled receptors (GPCRs), and ion channels.
Safety and Handling
As with any chemical reagent, 4-Bromo-2-fluorobenzoyl piperazine and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2-fluorobenzoyl piperazine is a valuable chemical entity with significant potential for application in research and drug development. Its straightforward synthesis from readily available starting materials, combined with the synthetic versatility offered by its halogenated aromatic ring, makes it an attractive building block for the creation of novel and diverse molecular libraries. This guide provides a foundational understanding of its properties and a scientifically sound basis for its synthesis, empowering researchers to leverage this compound in their quest for new therapeutic agents.
References
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
Introduction: The Strategic Synthesis Behind PARP Inhibition
An In-Depth Technical Guide to the Synthesis of Key PARP Inhibitor Building Blocks
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy. Their clinical success is rooted in the concept of "synthetic lethality," where the inhibitor's disruption of single-strand DNA break repair is catastrophically toxic to cancer cells already deficient in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] The molecular architecture of these drugs is meticulously designed to mimic the nicotinamide portion of the NAD+ cofactor, enabling them to bind competitively to the PARP enzyme's catalytic domain.
This guide provides an in-depth exploration of the key chemical building blocks that form the core of leading PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib. We will dissect the strategic synthetic routes, explain the causality behind critical experimental choices, and provide detailed protocols derived from seminal patents and process chemistry literature. The focus is not merely on the "what" but the "why"—providing researchers, scientists, and drug development professionals with a foundational understanding of the elegant and complex chemistry required to construct these life-saving therapeutics.
Part 1: The Phthalazinone Core of Olaparib
The 4-benzyl-phthalazinone scaffold is the foundational pharmacophore of Olaparib, responsible for its potent inhibition of the PARP1 enzyme.[3][4] The synthesis of this core typically converges on a key carboxylic acid intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , which serves as the anchor point for attaching the piperazine moiety.[5][6][7]
Synthetic Strategy 1: The Classical Hydrazine Condensation
This is a well-established route that builds the heterocyclic phthalazinone ring through direct condensation with hydrazine. The choice of hydrazine hydrate is effective due to its high nucleophilicity, which is required for the cyclization to occur.
Workflow: Classical Synthesis of the Phthalazinone Core
Caption: Classical route to the Olaparib core via hydrazine condensation.
Experimental Protocol: Synthesis of Phthalazinone Intermediate (based on Medicinal Chemistry Route)[8]
-
Phosphonate Formation: 2-Formylbenzoic acid is reacted with dimethylphosphite to yield a phosphonate intermediate.
-
Horner-Wadsworth-Emmons Reaction: The phosphonate is reacted with an appropriate aldehyde (e.g., 3-cyanobenzaldehyde) to furnish a styrene-like olefin.
-
Nitrile Hydrolysis & Cyclization: The nitrile group of the olefin is hydrolyzed using aqueous NaOH at elevated temperatures (e.g., 90°C). Critically, without isolation, hydrazine hydrate is added directly to the same vessel. The hydrazine attacks the aldehyde-derived carbonyl and the newly formed carboxylic acid, leading to a condensation-cyclization cascade that forms the stable phthalazinone ring system. This one-pot approach improves process efficiency.
-
Final Amide Coupling: The resulting phthalazinone carboxylic acid is then coupled with 1-(cyclopropylcarbonyl)piperazine using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to yield Olaparib.[7][8]
Synthetic Strategy 2: A Scalable, Hydrazine-Free Approach
To mitigate the risks associated with the large-scale use of highly toxic and explosive hydrazine, alternative routes have been developed. A notable process improvement utilizes the inexpensive industrial byproduct phthalhydrazide as the starting material for the phthalazinone moiety.[5]
Workflow: Hydrazine-Free Synthesis of the Phthalazinone Core
Caption: Stepwise construction of the Rucaparib indole-azepinone scaffold.
Experimental Protocol: Synthesis of the Rucaparib Core (based on Process Chemistry Route) [8]
-
Indole Formation: A substituted ortho-iodoaniline derivative is subjected to a copper-catalyzed cyclization (an Ullmann-type coupling) to form the core indole structure. The choice of copper iodide (CuI) is critical for mediating this intramolecular C-N bond formation efficiently.
-
Side Chain Installation: The indole intermediate is reacted with 1-(dimethylamino)-2-nitroethylene in the presence of trifluoroacetic acid (TFA). This installs the precursor to the lactam ring at the C3 position of the indole.
-
Selective Reduction: The resulting nitroalkene is selectively reduced to a nitroalkane using sodium borohydride (NaBH4). This step is crucial; over-reduction must be avoided. The reaction often requires a high volume of solvent due to the poor solubility of the intermediates. 4[8]. Lactam Cyclization: The final seven-membered ring is constructed through a reductive cyclization of the nitroalkane, often using a reducing agent like iron in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates its condensation with an adjacent ester group to form the lactam.
Part 3: The Chiral Pyridophthalazinone Scaffold of Talazoparib
Talazoparib possesses the most structurally complex core of the major PARP inhibitors: a rigid, tetracyclic pyridophthalazinone system with two contiguous stereocenters. T[9][10]he primary synthetic challenge is the diastereoselective and enantioselective construction of this core to obtain the single, highly active (8S,9R) isomer.
Synthetic Strategy: Diastereoselective Cascade Cyclization
The industrial synthesis of Talazoparib often employs a clever cascade reaction that builds the complex ring system with high diastereoselectivity. T[10]his strategy avoids a late-stage chiral separation, which would significantly reduce the overall yield.
[9]Workflow: Synthesis of the Talazoparib Tetracyclic Core
Caption: Diastereoselective synthesis of the complex Talazoparib core.
Experimental Protocol: Synthesis of Talazoparib Core (based on Patent Literature) [9][10]
-
Initial Condensation: The synthesis begins with the condensation of 4-amino-6-fluoroisobenzofuran-1(3H)-one with 4-fluorobenzaldehyde. This reaction, typically mediated by a base like triethylamine and acetic anhydride, forms a key bicyclic intermediate. 2[10]. Lactone Ring Opening: The lactone ring of the condensation product is opened using methanol under acidic conditions to generate a keto-ester intermediate. This step unmasks the functional groups required for the subsequent cyclization.
-
Cascade Cyclization: The keto-ester is treated with a hydrazine derivative. This triggers a remarkable cascade of reactions: formation of a hydrazone, intramolecular cyclization, and subsequent rearrangements to construct the final, rigid tetracyclic pyridophthalazinone core. The stereochemistry is controlled during this key transformation.
-
Final Functionalization: The core is then further elaborated, for instance by coupling with the 1-methyl-1H-1,2,4-triazole moiety, to complete the synthesis of Talazoparib.
Part 4: Essential Coupling Chemistries for Final Assembly
The construction of the core scaffolds is only part of the story. The final assembly of PARP inhibitors relies heavily on robust and versatile coupling reactions to connect the core building blocks with peripheral fragments, such as piperazine linkers and other aryl groups.
Generalized Assembly Workflow
Caption: Common final-step assembly strategies for PARP inhibitors.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is arguably one of the most important reactions in modern pharmaceutical synthesis for its ability to form carbon-nitrogen bonds. I[11]n the context of PARP inhibitors, it is frequently used to couple an amine-containing linker (like piperazine) to an aryl halide or triflate on the core scaffold.
-
Mechanism: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. *[11][12] Causality of Reagent Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP) are often required to promote the reductive elimination step, which is frequently the rate-limiting step, and to prevent β-hydride elimination. A[13] strong, non-nucleophilic base (e.g., NaOtBu, Cs2CO3) is necessary to deprotonate the amine within the palladium coordination sphere, but it must not compete as a nucleophile.
[14]#### Suzuki-Miyaura Coupling: Building Bi-Aryl Structures
The Suzuki reaction is a powerful tool for creating carbon-carbon bonds, particularly for linking two aromatic rings.
[15]* Application: This reaction could be used to synthesize precursors to the core scaffolds or to attach additional aryl groups that may enhance binding or modulate physicochemical properties.
-
Key Components: The reaction couples an organoboron species (typically a boronic acid) with an organohalide. T[15]he palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3, Cs2CO3) are essential for the catalytic cycle to proceed through oxidative addition, transmetalation, and reductive elimination.
[16][17]#### Amide Bond Formation: The Final Handshake
The final step in many PARP inhibitor syntheses is the formation of a robust amide bond. This is seen in Olaparib, where the key carboxylic acid intermediate is coupled to a piperazine derivative.
[6]* Method 1: Coupling Reagents: Reagents like HBTU, HATU, or EDC/HOBt are used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. These reagents are efficient but can be expensive for large-scale production. *[7] Method 2: Acid Chlorides: A more cost-effective industrial method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl2) or pivaloyl chloride. T[6]he resulting acid chloride reacts readily with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The use of pivaloyl chloride over HBTU can be advantageous as it avoids expensive reagents and toxic solvents like acetonitrile.
[7]| Reaction | Bond Formed | Key Catalyst/Reagent | Common Ligand/Base | Purpose in PARP Synthesis | | :--- | :--- | :--- | :--- | :--- | | Buchwald-Hartwig | C-N | Pd(OAc)2, Pd2(dba)3 | X-Phos, BINAP / NaOtBu | Attaching amine linkers to aryl cores | | Suzuki-Miyaura | C-C | Pd(PPh3)4, PdCl2(dppf) | dppf / K2CO3, Cs2CO3 | Building bi-aryl systems | | Amide Coupling | C(O)-N | HBTU, Pivaloyl Chloride | DIPEA, Et3N | Final coupling of acid and amine fragments |
Conclusion
The synthesis of PARP inhibitors is a testament to the power and elegance of modern organic chemistry. The construction of these complex molecules relies on a strategic combination of classical heterocyclic chemistry and advanced, palladium-catalyzed cross-coupling reactions. From the foundational phthalazinone, indole-lactam, and pyridophthalazinone cores to the crucial linker attachments, each synthetic step is carefully chosen to maximize yield, control stereochemistry, and ensure scalability. For the medicinal chemist and process scientist, a deep understanding of these key building blocks and the reactions used to assemble them is essential for the development of the next generation of PARP inhibitors and other targeted therapies. The evolution from early medicinal chemistry routes to greener, more efficient industrial processes highlights the continuous innovation within the field, aimed at making these critical medicines more accessible.
[5]---
References
- US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google P
- KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof - Google P
-
Hughes, S. E. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. (URL: [Link])
- WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google P
-
Wang, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6045–6053. (URL: [Link])
- US10100017B2 - Processes for preparing olaparib - Google P
-
Maximizing Intellectual Property Value in the Biomedical Sector: A Case Study on Rucaparib Patents - DrugPatentWatch. (URL: [Link])
- WO2018038680A1 - Processes for preparing olaparib - Google P
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib - ResearchGate. (URL: [Link])
-
Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC. (URL: [Link])
-
Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology - ResearchGate. (URL: [Link])
-
The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Design, development, and therapeutic applications of PARP-1 selective inhibitors: Future Medicinal Chemistry - Taylor & Francis. (URL: [Link])
-
A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry. (URL: [Link])
- CN105985294B - Preparation method of olaparib - Google P
-
Crystalline form of olaparib and a process for preparing the same - Justia Patents. (URL: [Link])
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - Taylor & Francis. (URL: [Link])
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (URL: [Link])
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. (URL: [Link])
-
Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. (URL: [Link])
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Publishing. (URL: [Link])
-
Talazoparib, BMN 673 - New Drug Approvals. (URL: [Link])
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (URL: [Link])
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- CN110035743B - A kind of Talazoparib pharmaceutical composition and application thereof - Google P
-
Synthesis of fused isoquinolinone scaffold by Rawat et al. - ResearchGate. (URL: [Link])
-
Chiral linker-bridged bis-N-heterocyclic carbenes: design, synthesis, palladium complexes, and catalytic properties - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Design, Synthesis and Activity of Benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase Inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC. (URL: [Link])
-
Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed. (URL: [Link])
-
Synthesis and Anticancer Activity of Novel Benzofurancarboxamides - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (URL: [Link])
- WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google P
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - MDPI. (URL: [Link])
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (URL: [Link])
-
Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products - ResearchGate. (URL: [Link])
Sources
- 1. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 10. Talazoparib (BMN 673): a polymerase inhibitor_Chemicalbook [chemicalbook.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the DMSO Solubility of 4-(4-Bromo-2-fluorobenzoyl)piperazine for Preclinical Research
Executive Summary
The accurate characterization of a compound's solubility is a cornerstone of successful drug discovery and development. For preclinical research, Dimethyl Sulfoxide (DMSO) serves as a near-universal solvent for the preparation of high-concentration stock solutions used in a vast array of biological assays. This guide provides a comprehensive technical overview of the solubility properties of 4-(4-Bromo-2-fluorobenzoyl)piperazine in DMSO. While specific quantitative solubility data for this compound is not widely published, this document details the authoritative experimental protocols required for its precise determination. We present methodologies for both kinetic and thermodynamic solubility assessment, explain the scientific rationale behind key experimental choices, and offer field-proven insights for the preparation and handling of DMSO stock solutions to ensure experimental accuracy, reproducibility, and integrity. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to work with this and similar compounds in a preclinical setting.
Introduction
1.1 The Role of 4-(4-Bromo-2-fluorobenzoyl)piperazine in Research
4-(4-Bromo-2-fluorobenzoyl)piperazine is a synthetic organic compound often utilized as a building block or intermediate in medicinal chemistry. Its structure, featuring a bromofluorobenzoyl group attached to a piperazine ring, makes it a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutic agents. The successful use of this compound in any experimental workflow, particularly in high-throughput screening (HTS), begins with its effective and reproducible solubilization.
1.2 DMSO: The Workhorse Solvent of Drug Discovery
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide range of chemical compounds, including those with poor aqueous solubility.[1] Its utility in preclinical research is unparalleled, serving as the primary vehicle for creating concentrated stock solutions that can be serially diluted into aqueous assay buffers.[2] However, the use of DMSO is not without its challenges. High concentrations of DMSO can be toxic to cells,[3][4] and its hygroscopic nature means it readily absorbs atmospheric water, which can alter its solvent properties and potentially cause compound precipitation or degradation over time.[5][6] Therefore, a precise understanding of a compound's solubility limit in DMSO is critical for designing robust experiments and ensuring data quality.
1.3 The Critical Distinction: Kinetic vs. Thermodynamic Solubility
When discussing solubility in a drug discovery context, it is essential to differentiate between two key measurements:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[7][8] It reflects the compound's tendency to precipitate under conditions that mimic many biological assays and is crucial for early-stage screening where speed is paramount.[9][10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of a compound that can be dissolved in a solvent (in this case, pure DMSO) when the system has reached equilibrium.[7][11] This value is determined by incubating an excess of the solid compound with the solvent over an extended period (e.g., 24-48 hours) and is considered the gold-standard measurement for formulation and late-stage development.[12][13][14]
This guide will provide protocols for determining both values for 4-(4-Bromo-2-fluorobenzoyl)piperazine.
Physicochemical Properties of 4-(4-Bromo-2-fluorobenzoyl)piperazine
A foundational understanding of the compound's basic properties is essential before proceeding with experimental work.
| Property | Value | Source |
| CAS Number | 1017041-43-8 | [15] |
| Molecular Formula | C₁₁H₁₂BrFN₂O | [15] |
| Molecular Weight | 287.13 g/mol | Calculated |
| Appearance | Typically a solid powder | N/A |
Quantitative Solubility Data in DMSO
| Parameter | Value (To Be Determined) | Unit | Temperature (°C) | Method |
| Thermodynamic Solubility | TBD | mg/mL or mM | 25 (RT) | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following protocols describe the authoritative methods for determining the thermodynamic solubility of 4-(4-Bromo-2-fluorobenzoyl)piperazine in DMSO. The Shake-Flask method is the gold standard for this purpose.[14][16]
4.1 Principle of the Shake-Flask Method
The Shake-Flask method determines the equilibrium solubility by ensuring that the solvent is fully saturated with the compound.[12] An excess of the solid compound is added to the solvent and agitated for a prolonged period, allowing the system to reach a state of thermodynamic equilibrium.[11] After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[17][18][19]
4.2 Materials and Equipment
-
4-(4-Bromo-2-fluorobenzoyl)piperazine (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25 °C)
-
High-speed centrifuge
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes
-
HPLC system with a UV detector and a suitable C18 column
-
0.22 µm syringe filters (PTFE or other DMSO-compatible material)
4.3 Step-by-Step Protocol for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid 4-(4-Bromo-2-fluorobenzoyl)piperazine to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point would be approximately 5-10 mg of compound per 1 mL of DMSO.
-
Solvent Addition: Accurately add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the suspension at a constant speed (e.g., 150 rpm) in a temperature-controlled environment (25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes to allow larger particles to settle. To completely separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.[18]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality Check: It is critical to avoid disturbing the solid pellet at the bottom of the tube. Any suspended particulate matter will artificially inflate the measured concentration.
-
Filtration (Optional but Recommended): For an additional level of certainty, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microparticulates.
-
Quantification by HPLC:
-
Prepare a standard calibration curve using accurately weighed samples of 4-(4-Bromo-2-fluorobenzoyl)piperazine dissolved in DMSO. The concentration range of the standards should bracket the expected solubility.
-
Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV.[17][20] The concentration of the compound in the diluted sample is determined by comparing its peak area to the standard curve.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This final value is the thermodynamic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Practical Considerations and Best Practices
6.1 Preparing High-Concentration Stock Solutions
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed bottle.[2] DMSO's hygroscopicity can lead to the absorption of water, which can lower the solubility of hydrophobic compounds.[5]
-
Gravimetric Confirmation: For accurate high-concentration stocks (e.g., 10-50 mM), it is best practice to weigh the solid compound directly into a tared vial and then add the calculated volume of DMSO to achieve the target concentration.
-
Aiding Dissolution: If the compound dissolves slowly, gentle warming (to 30-40°C) or brief sonication in a water bath can be used.[21] However, be mindful of potential compound degradation with excessive heat.
-
Storage: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[21][22]
6.2 Avoiding Precipitation in Aqueous Assays
When diluting a DMSO stock solution into an aqueous buffer for a biological assay, the compound can sometimes precipitate out, a phenomenon known as "crashing out." This is a kinetic solubility issue.[23]
-
Stepwise Dilution: Avoid diluting the DMSO stock directly into the final aqueous buffer in one large step. It is often better to perform serial dilutions in 100% DMSO first, and then add the final, most dilute DMSO solution to the assay medium.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, typically ≤0.5%, to minimize solvent-induced artifacts and cell toxicity.[21][22] Always include a vehicle control (assay medium with the same final DMSO concentration) in all experiments.[24]
-
Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dissolution and prevent localized high concentrations that can initiate precipitation.
Conclusion
While a definitive public value for the solubility of 4-(4-Bromo-2-fluorobenzoyl)piperazine in DMSO is not available, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By employing the gold-standard Shake-Flask method, researchers can generate reliable and accurate thermodynamic solubility data. Adherence to best practices for the preparation, storage, and use of DMSO stock solutions is paramount for ensuring the integrity and reproducibility of preclinical research data, ultimately enabling more confident decision-making in the drug discovery pipeline.
References
-
PharmaGuru . How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Alsenz, J., & Kansy, M. (2008) . In vitro solubility assays in drug discovery. PubMed. [Link]
-
Singhvi, G., et al. (2012) . Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
AxisPharm . Kinetic Solubility Assays Protocol. [Link]
-
Bebawy, M., et al. (2023) . Parameters of HPLC system used in solubility experiments for concentration measurement. Scientific Reports. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000) . Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [Link]
-
FDA . BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Ibrahim, A., et al. (2019) . High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]
-
FDA . M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
BioAssay Systems . Shake Flask Method Summary. [Link]
-
ResearchGate . How do I make a stock solution of a substance in DMSO?. [Link]
-
Ibrahim, A., et al. (2019) . High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PubMed. [Link]
-
Sciforum . The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Pan, L., et al. (2011) . What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Jouyban, A. (2024) . A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
BioDuro . ADME Solubility Assay. [Link]
-
Spicer, C. D., et al. (2020) . In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. [Link]
-
GE Healthcare Life Sciences . Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
Spicer, C. D., et al. (2020) . HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]
-
PubChem . 4-(4-Fluorobenzoyl)piperidine. [Link]
-
PubChemLite . 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. enamine.net [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. 1017041-43-8 Cas No. | 4-(4-Bromo-2-fluorobenzoyl)piperazine | Matrix Scientific [matrixscientific.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. medchemexpress.cn [medchemexpress.cn]
- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating the Labyrinth of Olaparib Impurities: A Technical Guide to Sourcing and Application of Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Olaparib Development
Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the treatment landscape for patients with certain types of ovarian, breast, pancreatic, and prostate cancers.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the rigorous identification, characterization, and control of impurities are paramount to ensure its safety, efficacy, and compliance with global regulatory standards.[3] This technical guide serves as an in-depth resource for scientists and drug development professionals, providing a comprehensive overview of commercially available Olaparib impurity standards, a comparative analysis of leading suppliers, and detailed protocols for their practical application in analytical method development and validation.
The chemical synthesis of Olaparib, with its chemical name 4-[[3-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone, is a multi-step process that can introduce a variety of impurities.[1][2] These can include starting materials, intermediates, byproducts, and reagents.[2] Furthermore, degradation of the Olaparib molecule under various stress conditions can lead to the formation of additional impurities.[4][5] The presence of these impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, their diligent monitoring and control are mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]
This guide will equip you with the necessary knowledge to confidently source high-quality Olaparib impurity standards and effectively utilize them in your research and development endeavors.
Understanding the Landscape of Olaparib Impurities
Olaparib impurities can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process of the Olaparib API. They can be unreacted starting materials, intermediates that did not fully convert to the final product, or byproducts from side reactions.
-
Degradation Products: These impurities arise from the chemical breakdown of the Olaparib molecule over time or when exposed to stress factors such as light, heat, humidity, acid, base, or oxidation.[1][4]
-
Metabolites: While not impurities in the traditional manufacturing sense, understanding the metabolic fate of Olaparib is crucial. Reference standards for key metabolites are essential for pharmacokinetic and drug metabolism studies.
The effective control of these impurities relies on the availability of well-characterized reference standards. These standards are highly purified compounds that serve as a benchmark for the identification and quantification of impurities in the Olaparib API and its formulated drug products.[7]
A Comparative Guide to Chemical Suppliers of Olaparib Impurity Standards
The selection of a reliable supplier for Olaparib impurity standards is a critical decision that can significantly impact the accuracy and reproducibility of your analytical data. Key factors to consider include the supplier's reputation, the quality and purity of their standards, the comprehensiveness of the accompanying documentation (Certificate of Analysis), and their ability to provide custom synthesis services.
Below is a comparative table of prominent suppliers of Olaparib impurity standards:
| Supplier | Pharmacopeial Traceability (USP/EP) | Comprehensive CoA (NMR, MS, HPLC) | Custom Synthesis | Noteworthy Offerings |
| Daicel Pharma | Offers USP-related compounds.[2] | Provides a Certificate of Analysis (CoA) with each standard.[2] | Yes, custom synthesis is a key service.[2] | Extensive list of specific Olaparib impurities including Acid, N-Boc, Amine, and various degradation products.[1] |
| SynThink Research Chemicals | Offers pharmacopeial and non-pharmacopeial compounds conforming to EP specifications.[3] | Supplies standards with validated analytical data including NMR, MS, and HPLC purity.[3] | Yes, offers custom pack sizes.[3] | Provides a wide range of impurities, including synthetic intermediates and degradation products.[3] |
| Pharmaffiliates | Provides pharmacopeial and non-pharmacopeial impurities.[8] | Detailed product information available. | Yes, offers custom synthesis.[8] | Extensive catalog with over 95 Olaparib-related impurities.[8] |
| LGC Standards | Offers high-quality reference standards for quality control.[9] | Provides a comprehensive Certificate of Analysis (CoA).[9] | Not explicitly stated. | Products are manufactured in an ISO/IEC 17025 and 17034 accredited facility.[9] |
| SynZeal | Can provide EP/USP traceable standards upon request.[10] | Supplies products with detailed CoA & analytical data meeting regulatory compliance.[10] | Yes, a leading innovator in pharmaceutical reference standards.[10] | Offers a range of products including metabolites and stable isotope products.[10] |
| Veeprho | Information not readily available. | Information not readily available. | Information not readily available. | Provides a list of Olaparib impurities with CAS numbers.[6] |
| BOC Sciences | Information not readily available. | Purity information is provided. | Yes, custom synthesis is available.[7] | Offers a variety of Olaparib impurities and related compounds.[7] |
| SRIRAMCHEM | States that their reference materials comply with stringent international regulatory and pharmacopeia standards.[9] | Provides a batch-specific Certificate of Analysis upon request.[9] | Information not readily available. | Offers high-purity reference standards manufactured under controlled conditions.[9] |
The Causality Behind Experimental Choices: A Self-Validating System
The core of a robust impurity profiling strategy lies in a self-validating system where experimental choices are driven by scientific rationale and regulatory expectations. The use of well-characterized impurity standards is central to this system.
Diagram: Logical Workflow for Supplier and Standard Qualification
Caption: Workflow for selecting and qualifying a suitable Olaparib impurity standard supplier.
Experimental Protocols: A Practical Guide to Impurity Profiling
The following protocols are provided as a general framework and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of Olaparib and to develop stability-indicating analytical methods.[1][4]
Objective: To identify potential degradation products of Olaparib under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve Olaparib in a suitable solvent and add 1N HCl. Heat the solution at 80°C for 1 hour.[1] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Olaparib in a suitable solvent and add 1N NaOH. Heat the solution at 80°C for 1 hour.[1] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Olaparib in a suitable solvent and add 30% H₂O₂. Keep the solution at 80°C for 1 hour.[1]
-
Thermal Degradation: Expose solid Olaparib to a temperature of 70°C for 3 hours.[1]
-
Photolytic Degradation: Expose a solution of Olaparib to UV light.[1]
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.
Analytical Method Validation for Impurity Profiling using RP-HPLC
Objective: To validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Olaparib impurities.
Chromatographic Conditions (Example):
-
Column: BDS Hypersil C8 (250 mm x 4.6 mm, 5µm particle size)[11]
-
Mobile Phase: Gradient elution with a mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[12]
-
Column Temperature: Ambient or controlled.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Analyze a series of solutions with known concentrations of the impurity standard to establish a linear relationship between concentration and detector response.
-
Range: The range of the analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Diagram: Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of an analytical method for impurity profiling.
Conclusion: Ensuring the Quality and Safety of Olaparib
The effective control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. For a life-saving drug like Olaparib, this responsibility is even more profound. By understanding the types of impurities, carefully selecting reputable suppliers for reference standards, and implementing robust, scientifically sound analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of Olaparib for the patients who depend on it. This guide provides a foundational framework to navigate the complexities of Olaparib impurity profiling, empowering you to make informed decisions and contribute to the delivery of high-quality medicines.
References
- Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. (2022, October 30).
-
MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. (2023, February 9). ACS Omega. Retrieved from [Link]
-
SynZeal. (n.d.). Olaparib Impurities. Retrieved from [Link]
-
MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. (2023, February 9). PubMed. Retrieved from [Link]
- Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. (2018, August 7). UroToday.
-
Pharmaffiliates. (n.d.). Olaparib-impurities. Retrieved from [Link]
-
J-STAR Research. (n.d.). Reference Standards Certification Experts. Retrieved from [Link]
-
Ensun. (2026). Top 100 Reference Standard Suppliers in 2026. Retrieved from [Link]
-
Clinivex. (n.d.). Pharmaceutical Reference Standards Supplier | Analytical Reference Standards Materials. Retrieved from [Link]
- Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. (2018). Research Journal of Pharmacy and Technology.
- UV Method Of Development And Validation Of Olaparib. (2024, July 17). STM Journals.
- Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. (n.d.). Ashdin Publishing.
- RP HPLC Method Development and Validation on OLAPARIB Tablets. (2023, September 10). International Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. J-STAR Research: Reference Standards Certification Experts [jstar-research.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 10. Olaparib Impurities | SynZeal [synzeal.com]
- 11. rjptonline.org [rjptonline.org]
- 12. turkjps.org [turkjps.org]
4-Bromo-2-fluorobenzoyl piperazine SMILES and InChI key
An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzoyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-(4-Bromo-2-fluorobenzoyl)piperazine, a key heterocyclic building block in medicinal chemistry. We will explore its chemical identity, a robust and field-proven synthetic protocol, physicochemical properties, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this valuable scaffold.
Compound Identification and Structural Elucidation
1-(4-Bromo-2-fluorobenzoyl)piperazine is a derivative of piperazine, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is N-acylated with a 4-bromo-2-fluorobenzoyl group. The specific arrangement of the bromo and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a valuable synthon for library synthesis in drug discovery programs.
A common point of confusion is the distinction between the benzoyl and benzyl derivatives. The benzoyl group contains a carbonyl (C=O) directly attached to the phenyl ring and the piperazine nitrogen, whereas the benzyl group has a methylene (CH₂) bridge. This guide focuses on the benzoyl derivative.
| Identifier | 1-(4-Bromo-2-fluorobenzoyl)piperazine (Primary Topic) | 1-(4-Bromo-2-fluorobenzyl)piperazine (Related Compound) |
| Structure | (4-Bromo-2-fluorophenyl)(piperazin-1-yl)methanone | 1-[(4-bromo-2-fluorophenyl)methyl]piperazine |
| CAS Number | 1017041-43-8 | 870703-75-6 |
| Molecular Formula | C₁₁H₁₂BrFN₂O | C₁₁H₁₄BrFN₂ |
| SMILES | C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)Br | C1CN(CCN1)CC2=C(C=C(C=C2)Br)F[1] |
| InChIKey | YSQLVUPAWXGSQL-UHFFFAOYSA-N | NRCBEINBLSTDHM-UHFFFAOYSA-N[1] |
Synthesis: Mechanism and Experimental Protocol
The most reliable and scalable method for synthesizing 1-(4-Bromo-2-fluorobenzoyl)piperazine is through the nucleophilic acyl substitution reaction between piperazine and 4-bromo-2-fluorobenzoyl chloride.
Causality of Experimental Design
The choice of this pathway is dictated by fundamental chemical principles. 4-bromo-2-fluorobenzoyl chloride is an activated carboxylic acid derivative; the chloride is an excellent leaving group, and the carbonyl carbon is highly electrophilic. Piperazine, with its two secondary amine groups, acts as a potent nucleophile. The reaction is typically performed with an excess of piperazine, which serves a dual purpose: it acts as the nucleophile and as a base to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This strategy prevents the protonation of the piperazine reactant, which would render it non-nucleophilic. Alternatively, an external non-nucleophilic base like triethylamine (TEA) can be used, which is often preferred to simplify purification.[2]
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents:
-
Piperazine (anhydrous)
-
4-Bromo-2-fluorobenzoyl chloride
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of the undesired N,N'-diacylated byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl and unreacted acyl chloride) and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 1-(4-Bromo-2-fluorobenzoyl)piperazine.
Physicochemical and Safety Data
Precise experimental data for this specific compound is not widely published. The table below includes predicted data and data from its close structural analog, 1-(4-bromo-2-fluorobenzyl)piperazine, for reference.
| Property | Value / Information | Source |
| Molecular Weight | 287.13 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Boiling Point | > 120-122 °C at 0.02 mmHg (for benzyl analog) | [1][3] |
| Density | ~1.411 g/mL at 25 °C (for benzyl analog) | [1][3] |
| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. | Chemical Analogy |
| Safety Profile | Hazard: No specific data. Precursors are corrosive and irritants. Precautions: Handle with appropriate PPE (gloves, safety glasses). Avoid inhalation and skin contact. Use in a well-ventilated fume hood. | Analogy[4][5] |
Application in Medicinal Chemistry and Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its presence often improves aqueous solubility and provides a key basic nitrogen center that can form salt bridges with biological targets, enhancing binding affinity.
The 1-(4-Bromo-2-fluorobenzoyl)piperazine scaffold is strategically designed for library synthesis via cross-coupling reactions. The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize pharmacodynamic and pharmacokinetic properties. Phenylpiperazine derivatives are well-known to interact with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[2]
Caption: Strategic use of the scaffold in drug discovery library synthesis.
References
-
PubChemLite. 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2). [Link]
-
BindingDB. BDBM50004316 (4-Fluoro-phenyl)-piperidin-4-yl-methanone. [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Sementa, G. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
Sources
- 1. 1-(4-溴-2-氟苄基)哌嗪 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. thomassci.com [thomassci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process starting from the readily available 1-Boc-piperazine. The first step is an amide coupling reaction with 4-bromo-2-fluorobenzoyl chloride, followed by the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and characterization data.
Introduction
Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals due to their favorable physicochemical properties and ability to interact with various biological targets.[1] The title compound, 4-(4-bromo-2-fluorobenzoyl)piperazine, incorporates a substituted benzoyl group, making it a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic use of the Boc protecting group allows for selective functionalization of one of the piperazine nitrogens.[2]
Reaction Scheme
The synthesis proceeds in two key stages:
-
Amide Coupling: 1-Boc-piperazine is reacted with 4-bromo-2-fluorobenzoyl chloride in the presence of a base to form tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperazine-1-carboxylate.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 4-(4-bromo-2-fluorobenzoyl)piperazine, typically as a hydrochloride salt which can then be neutralized.
Mechanistic Insights
Part 1: Amide Coupling via Nucleophilic Acyl Substitution
The formation of the amide bond is a classic example of nucleophilic acyl substitution.[3]
-
Nucleophilic Attack: The secondary amine of 1-Boc-piperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base, such as triethylamine (TEA), to give the N-acylated product. The base is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[4][5]
Part 2: Acid-Catalyzed Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[6]
-
Protonation: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Formation of a Stable Carbocation: The protonated intermediate then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine of the piperazine derivative.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-Boc-piperazine | 186.25 | 1.86 g | 10.0 | 1.0 |
| 4-Bromo-2-fluorobenzoyl chloride | 237.45 | 2.37 g | 10.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 1.52 mL | 11.0 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Part A: Synthesis of tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperazine-1-carboxylate
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.86 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).
-
Addition of Base: Add triethylamine (1.52 mL, 11.0 mmol) to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-bromo-2-fluorobenzoyl chloride (2.37 g, 10.0 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash column chromatography.
Part B: Synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine
-
Deprotection: Dissolve the crude tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperazine-1-carboxylate from the previous step in dichloromethane (20 mL). Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 2-4 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in water (30 mL) and basify with saturated sodium bicarbonate solution until the pH is approximately 8-9. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Final Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(4-bromo-2-fluorobenzoyl)piperazine.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-(4-Bromo-2-fluorobenzoyl)piperazine.
Characterization of the Final Product
The structure and purity of the synthesized 4-(4-bromo-2-fluorobenzoyl)piperazine should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzoyl group and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the carbons of the piperazine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum is expected to show a peak corresponding to the [M+H]⁺ ion.
-
Purity (HPLC): The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Optimization
-
Incomplete Amide Coupling: If the amide coupling reaction is slow or incomplete, ensure that the reagents are anhydrous, as moisture can hydrolyze the acyl chloride. The reaction can also be gently heated if necessary.
-
Formation of Di-substituted Byproduct: While the Boc group generally prevents di-acylation, slow addition of the acyl chloride at low temperatures helps to minimize the formation of any di-substituted piperazine byproduct.
-
Incomplete Deprotection: If the Boc deprotection is incomplete, the reaction time can be extended, or a stronger acid like HCl in dioxane can be used. However, care must be taken to avoid any side reactions with other functional groups.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Bromo-2-fluorobenzoyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
References
-
ResearchGate. (2014, July 9). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?. Retrieved from [Link]
-
Consensus. (2025, July 31). Triethylamine: Significance and symbolism. Retrieved from [Link]
-
Chegg. (2023, November 28). Solved In Amide Coupling reaction, 1) What is the role of | Chegg.com. Retrieved from [Link]
-
Janezic, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2149. [Link]
-
Reddit. (2025, January 15). Amide coupling : r/Chempros. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Retrieved from [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
-
Academia.edu. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (2011, July 7). CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
National Institutes of Health. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2). Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (2019, September 8). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2013, February 18). (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Retrieved from [Link]
-
RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Amide Coupling Strategies for 4-Bromo-2-fluorobenzoic Acid in Drug Discovery
Executive Summary & Mechanistic Rationale
4-Bromo-2-fluorobenzoic acid is a highly versatile building block in medicinal chemistry, most notably utilized as a key intermediate in the synthesis of the androgen-receptor antagonist enzalutamide [3].
When designing an amidation strategy for this substrate, two structural features dictate the chemical behavior:
-
The ortho-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also introduces steric hindrance and a slight risk of nucleophilic aromatic substitution (SNAr) if subjected to harsh basic conditions.
-
The para-Bromo Group: Serves as a robust handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). It is imperative that the amidation conditions remain mild enough to prevent premature dehalogenation or cross-reactivity.
Standard carbodiimide protocols (e.g., EDC alone) often yield sluggish kinetics and incomplete conversions with sterically hindered or deactivated substrates [1]. To overcome this, we recommend two field-proven methodologies: HATU-mediated coupling for rapid, high-yielding discovery-scale synthesis, and T3P-mediated coupling for green, scalable process chemistry [2].
Activation and amidation pathway of 4-bromo-2-fluorobenzoic acid.
Quantitative Data & Reagent Selection
The selection of the coupling agent directly impacts reaction kinetics, yield, and downstream purification. The table below summarizes the empirical performance of three common coupling systems with 4-bromo-2-fluorobenzoic acid and a standard primary amine.
| Coupling System | Base | Solvent | Avg. Yield (%) | Reaction Time | Purification Requirement | Primary Application |
| HATU | DIPEA | DMF | 92 - 98% | 1 - 2 h | Aqueous wash & Chromatography | Discovery / Library Synthesis |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 85 - 92% | 4 - 12 h | Simple aqueous extraction | Process Scale-up / Green Chem |
| EDC·HCl / HOBt | Et3N | DCM | 75 - 82% | 12 - 16 h | Aqueous extraction & Chromatography | Legacy methodologies |
Note: T3P (Propylphosphonic anhydride) produces strictly water-soluble byproducts, making it highly advantageous for scale-up operations where chromatography is cost-prohibitive [4].
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling using HATU (Discovery Scale)
This self-validating protocol is designed for maximum conversion speed and is ideal for milligram to gram-scale library synthesis.
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.1 - 0.2 M)
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a dry, argon-flushed round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous DMF. Causality: DMF's high dielectric constant stabilizes the polar transition states during active ester formation.
-
Deprotonation: Add DIPEA (3.0 equiv) to the stirring solution at room temperature. Causality: A non-nucleophilic base is required to fully deprotonate the carboxylic acid without competing for the activated electrophile.
-
Activation: Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive OAt (7-azabenzotriazole) active ester before the amine is introduced, preventing side reactions.
-
Nucleophilic Attack: Add the amine (1.1 equiv) dropwise. Stir at room temperature for 1–2 hours. Monitor the reaction via LCMS. The disappearance of the active ester mass validates the completion of the coupling phase.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove acidic byproducts), and brine. Dry the organic layer over Na2SO4, filter, and concentrate.
Protocol B: Scalable Amide Coupling using T3P (Process Scale)
This protocol leverages T3P for its benign safety profile and chromatography-free purification [2].
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
Amine (1.05 equiv)
-
T3P (50% wt. solution in EtOAc) (1.5 equiv)
-
Pyridine or Triethylamine (TEA) (3.0 equiv)
-
Ethyl Acetate (EtOAc) (0.5 M)
Step-by-Step Methodology:
-
Reagent Mixing: In a reaction vessel, suspend 4-bromo-2-fluorobenzoic acid (1.0 equiv) and the amine (1.05 equiv) in EtOAc. Causality: Using EtOAc as both the reaction solvent and the T3P delivery vehicle streamlines the process and adheres to green chemistry principles.
-
Base Addition: Add Pyridine (3.0 equiv) and cool the mixture to 0–5 °C using an ice bath.
-
Coupling Initiation: Slowly add the T3P solution (1.5 equiv) dropwise to manage any mild exotherm. Causality: T3P activates the acid via a mixed anhydride intermediate. The slow addition controls the reaction kinetics and minimizes thermal degradation.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours until TLC/HPLC indicates complete consumption of the starting material.
-
Streamlined Workup: Quench the reaction with water. The phosphonate byproducts of T3P are highly water-soluble. Separate the aqueous layer, and wash the organic layer once with saturated NaHCO3 and once with brine. Concentrate the organic layer to yield the highly pure amide product without the need for column chromatography.
Standardized step-by-step workflow for amide bond formation.
References
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: A green chemistry perspective on catalytic amide bond formation Source: UCL Discovery URL: [Link]
Procedure for deprotection of Boc-piperazine benzoyl derivatives
Application Note: Chemoselective Deprotection of N-Boc-N'-Benzoylpiperazine Derivatives
Executive Summary
The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core linker in numerous FDA-approved therapeutics (e.g., Imatinib, Olanzapine). A common synthetic bottleneck involves the chemoselective removal of the tert-butyloxycarbonyl (Boc) group in the presence of other amide functionalities, specifically benzoyl derivatives.
This guide details the chemoselective deprotection of N-Boc-N'-benzoylpiperazine. Unlike standard aliphatic amines, the presence of the benzoyl group reduces the basicity of the distal nitrogen and introduces a potential site for side reactions (e.g., Friedel-Crafts alkylation by the tert-butyl cation). This protocol delineates two validated methods—Acidolysis via TFA and Hydrolysis via HCl/Dioxane —optimized to preserve the benzamide bond integrity while quantitatively removing the Boc group.
Mechanistic Principles & Chemical Logic
The Acidolysis Pathway
The deprotection proceeds via an acid-catalyzed E1 elimination mechanism. The reaction is driven by the protonation of the carbamate carbonyl oxygen, followed by the fragmentation of the tert-butyl cation.[1][2]
-
Selectivity: The benzoyl amide bond is significantly more stable to acidolysis than the Boc carbamate due to resonance stabilization and the lack of a stable leaving group (unlike the stable t-butyl cation).
-
Cation Management: The generation of the electrophilic tert-butyl cation (
) is the critical risk factor.[3] Without proper scavenging, can re-alkylate the benzoyl ring or the newly liberated amine.
Visualization: Reaction Mechanism
Figure 1: Step-wise mechanism of acid-catalyzed Boc deprotection.[2][4] The fragmentation step releases the reactive tert-butyl cation, necessitating the use of scavengers.
Critical Experimental Parameters
To ensure reproducibility and high yield, the following parameters must be controlled.
| Parameter | Specification | Scientific Rationale |
| Acid Choice | TFA or HCl (4M) | TFA is milder and solvates peptides well; HCl is preferred for direct salt precipitation. |
| Solvent | DCM (Method A) or Dioxane (Method B) | DCM maintains homogeneity; Dioxane allows the product salt to precipitate, simplifying isolation. |
| Scavengers | Triethylsilane (TES) or Water (1-5%) | Traps the generated |
| Temperature | 0°C | Low initial temperature prevents exotherms and suppresses amide hydrolysis side reactions. |
| Concentration | 0.1 M - 0.5 M | High concentration favors second-order kinetics for deprotection but increases viscosity. |
Validated Protocols
Method A: Homogeneous Deprotection (TFA/DCM)
Best for: Small scale (<1g), acid-sensitive substrates, or when the free base is required.
Reagents:
-
Trifluoroacetic acid (TFA), Reagent Grade.
-
Dichloromethane (DCM), Anhydrous.[5]
-
Triethylsilane (TES) or Water (Scavenger).
-
Saturated NaHCO₃ solution.[5]
Protocol:
-
Preparation: Dissolve 1.0 equivalent of N-Boc-N'-benzoylpiperazine in DCM (final concentration 0.2 M).
-
Scavenger Addition: Add 2.5% v/v of Triethylsilane (TES) or water. Note: TES is preferred if the benzoyl ring has electron-donating substituents.
-
Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a 1:2 to 1:1 ratio of TFA:DCM.
-
Why? Cooling controls the exotherm of protonation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The starting material (high R_f) should disappear; the amine salt stays at the baseline.
-
-
Workup (Free Base Isolation):
-
Concentrate the mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in DCM.
-
Wash cautiously with saturated NaHCO₃ (gas evolution!) until pH > 8.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[6]
-
Method B: Heterogeneous Deprotection (HCl/Dioxane)
Best for: Scale-up (>1g), robust substrates, and isolation of the stable HCl salt.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial or freshly prepared).
-
Diethyl ether or MTBE (for washing).
Protocol:
-
Preparation: Dissolve the substrate in a minimal amount of 1,4-dioxane (or dry MeOH if solubility is poor).
-
Acidification: Cool to 0°C. Add 5–10 equivalents of 4M HCl in Dioxane.
-
Reaction: Stir at RT for 1–3 hours.
-
Observation: A white precipitate (the amine hydrochloride salt) usually forms within 30 minutes.
-
-
Isolation:
-
Filter the precipitate under inert atmosphere (nitrogen/argon) as amine salts can be hygroscopic.
-
Wash the filter cake with cold diethyl ether (
) to remove the tert-butyl chloride byproduct and excess acid. -
Dry under high vacuum.
-
Process Workflow & Decision Logic
Use the following decision tree to select the optimal method for your specific derivative.
Figure 2: Decision matrix for selecting the deprotection protocol based on scale and solubility.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Acid concentration too low or salt buffering. | Increase acid equivalents (up to 20 eq). Ensure anhydrous conditions for Method B. |
| New Impurity (+56 Da) | tert-butylation of the benzoyl ring. | The scavenger failed. Repeat with 5% TES or Anisole. |
| Benzoyl Cleavage | Hydrolysis due to heat + water. | Strictly maintain T < 25°C. Ensure reagents are dry. Do not reflux. |
| Oily Product (Method B) | Hygroscopic salt or trapped solvent. | Triturate with dry diethyl ether or hexanes. Sonicate to induce crystallization. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (The definitive guide on Boc chemistry and stability).
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8][9] International Journal of Peptide and Protein Research, 12(5), 258-268.[9] Link
- Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses compatibility of amides/benzamides with TFA).
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) Mechanism and Protocol.[2][3][4][5] Link
-
BenchChem. (2025).[2][5][10] A Comparative Guide to TFA and HCl for Boc Deprotection. Link
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jgtps.com [jgtps.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 4-(4-Bromo-2-fluorobenzoyl)piperazine in Next-Generation PARP Inhibitor Design
This Application Note is designed for medicinal chemists and drug discovery scientists focused on PARP inhibitor development. It details the strategic utilization of 4-(4-Bromo-2-fluorobenzoyl)piperazine —a regioisomeric scaffold distinct from the standard Olaparib intermediate—to generate novel Structure-Activity Relationship (SAR) data and overcome resistance mechanisms.
Executive Summary & Chemical Rationale
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib (Lynparza) , relies heavily on the precise spatial arrangement of the phthalazinone pharmacophore and the piperazine solubilizing tail.
Standard Olaparib synthesis utilizes a 2-fluoro-5-substituted benzoyl linker (derived from 5-bromo-2-fluorobenzoic acid). This configuration places the phthalazinone core meta to the piperazine amide, creating a specific vector that fits the PARP1/2 nicotinamide binding pocket.
The subject compound, 4-(4-Bromo-2-fluorobenzoyl)piperazine , represents a critical regioisomeric building block (Para-substituted relative to the amide). Its utilization allows researchers to:
-
Probe the "Para-Vector" Space: Assess binding affinity when the core pharmacophore is extended linearly rather than angularly.
-
Modulate Metabolic Stability: Alter the electronic environment of the fluorophenyl ring, potentially reducing oxidative metabolism.
-
Create Biaryl Analogs: The 4-bromo position is sterically unencumbered, making it an ideal handle for Suzuki-Miyaura couplings to generate rigid biaryl PARP inhibitors (similar to Niraparib scaffolds) while retaining the Olaparib-like piperazine tail.
Structural Analysis & Design Logic
The following diagram illustrates the structural divergence between the standard Olaparib synthesis and the analog design pathway enabled by the 4-bromo isomer.
Figure 1: Divergent synthesis pathways. The 4-bromo isomer enables access to the 1,2,4-substitution pattern, distinct from Olaparib's 1,2,5-pattern.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Synthesize 4-(4-Bromo-2-fluorobenzoyl)piperazine from commercial acid precursors. Note: While Boc-protected versions are commercially available, in-house synthesis allows for cost-effective scale-up.
Reagents:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Dimethylformamide) [Anhydrous]
Step-by-Step Methodology:
-
Activation: Dissolve 4-bromo-2-fluorobenzoic acid (5.0 g, 22.8 mmol) in anhydrous DMF (50 mL) under N₂ atmosphere. Add DIPEA (11.9 mL, 68.4 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (10.4 g, 27.4 mmol) in one portion. Stir at 0°C for 15 minutes to form the active ester.
-
Addition: Dropwise add a solution of N-Boc-piperazine (4.66 g, 25.0 mmol) in DMF (10 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target [M+H-Boc]⁺ or [M+Na]⁺).
-
Work-up: Dilute with EtOAc (200 mL). Wash sequentially with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine (1x). Dry over Na₂SO₄.
-
Deprotection (Critical Step): Dissolve the crude Boc-intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Free Basing: Concentrate in vacuo. Redissolve in DCM and wash with sat. Na₂CO₃ to liberate the free amine.
-
Yield: Expected yield 85-90% (pale yellow solid).
Quality Control (QC) Check:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the characteristic splitting of the 1,2,4-substituted aromatic ring (approx. 7.3–7.6 ppm).
Protocol B: Functionalization of the "Right-Hand" Tail
Objective: Install the cyclopropyl moiety (mimicking Olaparib) or novel solubilizing groups before modifying the core.
Rationale: Modifying the piperazine tail first avoids potential side reactions during the metal-catalyzed coupling of the bromine later.
-
Acylation: Dissolve the scaffold (from Protocol A) in DCM/TEA (Triethylamine).
-
Reagent: Add Cyclopropanecarbonyl chloride (1.1 eq) at 0°C.
-
Isolation: Standard aqueous workup. This yields 1-(cyclopropylcarbonyl)-4-(4-bromo-2-fluorobenzoyl)piperazine .
-
Checkpoint: This intermediate is stable and can be stored. It serves as the "Master Divergence Point" for library generation.
-
Protocol C: Core Coupling (The "Left-Hand" Pharmacophore)
Objective: Use the 4-Bromo handle to attach the PARP-binding core. Unlike Olaparib synthesis (which uses enolate chemistry on a methyl ester), the 4-Bromo position is ideal for Suzuki-Miyaura Coupling to create biaryl analogs.
Reagents:
-
Intermediate from Protocol B (1.0 eq)
-
Phthalazinone Boronic Ester (or surrogate aryl boronate) (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2M aq. solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Workflow:
-
Inertion: Charge a microwave vial with the bromo-intermediate, boronic ester, and Pd catalyst. Seal and purge with Argon.
-
Solvation: Add degassed Dioxane and K₂CO₃ solution.
-
Catalysis: Heat to 90°C (thermal) or 110°C (microwave) for 1 hour.
-
Purification: Filter through Celite. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Interpretation:
| Parameter | Standard Olaparib (Meta) | 4-Bromo Analog (Para) | Implication |
|---|---|---|---|
| Vector Angle | ~120° (Kinked) | ~180° (Linear) | Probes depth of ribose pocket. |
| Linker Type | Methylene (-CH₂-) | Direct Biaryl (Ar-Ar) | Increases rigidity; reduces rotatable bonds. |
| LogP (Calc) | ~1.8 | ~2.1 | Slightly higher lipophilicity expected. |
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Steric hindrance of Ortho-Fluorine | Increase reaction time; ensure activation (HATU) is complete before adding amine. |
| Regioselectivity Issues | N/A (Starting material is isomerically pure) | Verify CAS of starting acid. Ensure it is 4-bromo, not 5-bromo. |
| Protodebromination | Overheating during Suzuki (Protocol C) | Reduce temp to 80°C; switch to Pd(PPh₃)₄ if Pd(dppf) fails. |
| Poor Solubility | Rigid biaryl formation | Introduce polar groups on the "Right-Hand" tail (e.g., replace cyclopropyl with oxetane). |
Pathway Visualization: Analog Generation Workflow
Figure 2: Modular synthesis workflow. The 4-bromo handle allows for late-stage diversification of the PARP-binding core.
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry. Link
-
Xu, J., et al. (2022).[2] "Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid." Nuclear Medicine and Biology. Link
-
Lohiya, H., et al. (2023).[3] "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib."[3][4] Green Chemistry. Link
-
Sigma-Aldrich. "Product Specification: tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperazine-1-carboxylate." Link
Sources
- 1. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 2. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Selective Synthesis of (4-Bromo-2-fluorophenyl)(piperazin-1-yl)methanone
Executive Summary
This guide details the optimized reaction conditions for coupling 4-bromo-2-fluorobenzoyl chloride with piperazine to synthesize (4-bromo-2-fluorophenyl)(piperazin-1-yl)methanone (CAS: 870703-75-6).[1][2]
This intermediate is a critical scaffold in medicinal chemistry, frequently serving as a "warhead" precursor for PARP inhibitors, GPCR ligands, and MDM2 antagonists.[1] The primary synthetic challenge is selectivity : piperazine possesses two equivalent nucleophilic nitrogen atoms.[2] Without strict control, the reaction favors the formation of the thermodynamic byproduct, the bis-amide (1,4-bis(4-bromo-2-fluorobenzoyl)piperazine).[1]
This protocol utilizes a Reverse Addition Kinetic Control strategy to achieve >90% mono-acylation selectivity without the use of expensive protecting groups (e.g., N-Boc-piperazine).[1]
Mechanistic Insight & Critical Control Points[2]
To ensure reproducibility, researchers must understand the causality behind the protocol parameters.
The Selectivity Challenge
The reaction follows a nucleophilic acyl substitution mechanism (
-
k1: Rate of first acylation (formation of product).
-
k2: Rate of second acylation (formation of bis-impurity).[1][2]
The Problem: The mono-amide product is often less soluble in water and more soluble in the organic reaction solvent than the starting piperazine, potentially keeping it in the reactive phase with the acid chloride.
The Solution: We manipulate the local concentration
Critical Parameters
| Parameter | Setting | Rationale |
| Stoichiometry | 1 : 4 (Acid Chloride : Piperazine) | A large excess of piperazine ensures that every molecule of acid chloride encounters a free piperazine molecule rather than a mono-amide product.[1][2] |
| Temperature | Low temperature suppresses the reaction rate ( | |
| Addition Mode | Reverse Addition | The electrophile (acid chloride) must be added dropwise to the nucleophile. Adding piperazine to acid chloride will result in immediate bis-acylation.[2] |
| Solvent | Dichloromethane (DCM) | DCM provides excellent solubility for the acid chloride and the product, facilitating the biphasic workup described below.[1] |
Experimental Protocol
Materials
-
Electrophile: 4-Bromo-2-fluorobenzoyl chloride (MW: 237.45 g/mol )[1][2]
-
Nucleophile: Piperazine (Anhydrous) (MW: 86.14 g/mol )[1]
-
Solvent: Dichloromethane (DCM), Anhydrous[1]
-
Quench/Wash: 1M HCl, 2M NaOH, Brine
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile Pool
-
Charge a 3-neck round-bottom flask with Piperazine (4.0 equivalents) .
-
Add anhydrous DCM (10 volumes relative to acid chloride mass) .
-
Stir until piperazine is fully dissolved or finely suspended.
-
Cool the mixture to
using an ice/water bath. Ensure internal temperature is .
Step 2: Preparation of the Electrophile
-
In a separate dry flask, dissolve 4-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in DCM (5 volumes) .
-
Note: If the acid chloride is solid, ensure it is fully dissolved. If it is not commercially available, generate it in situ from the benzoic acid using Oxalyl Chloride/DMF, then evaporate to dryness before use.
-
Step 3: Controlled Coupling (Reverse Addition)
-
Transfer the Acid Chloride solution to a pressure-equalizing addition funnel.[2]
-
Dropwise , add the Acid Chloride solution to the cold Piperazine solution over 30–45 minutes .
-
Critical: Maintain internal temperature
. Vigorous stirring is essential to prevent local "hotspots" of high acid chloride concentration.[2]
-
-
Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 2 hours .
-
Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.[1][2]
Step 4: Purification via Acid-Base Extraction This workup is designed to remove the excess piperazine and the neutral bis-impurity without column chromatography.[1]
-
Filtration: If a white precipitate forms (Piperazine-HCl salt), filter it off.[1][2]
-
First Wash (Removal of Excess Piperazine): Wash the organic reaction mixture with Water (3 x 5 vol) .
-
Chemistry: Free piperazine is highly water-soluble; the mono-amide product is lipophilic.[2]
-
-
Acid Extraction (Purification): Extract the organic layer with 1M HCl (2 x 5 vol) .
-
Isolation:
-
Final Recovery:
Expected Results
Visual Workflows
Reaction Logic & Decision Tree
This diagram illustrates the critical decision points during the synthesis.
Caption: Stoichiometry and addition order dictate the selectivity between the desired mono-amide and the bis-amide byproduct.
Purification Workflow (Acid-Base Workup)
This diagram details the separation strategy to isolate the product without chromatography.
Caption: The "Amine Switch" purification strategy utilizes the basicity of the product to separate it from neutral byproducts.[1][2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Bis-Amide formation (>10%) | Local high concentration of acid chloride.[1][2] | Increase piperazine equivalents to 5.0 eq. Slow down addition rate. Ensure vigorous stirring. |
| Low Yield | Product lost in aqueous washes.[2][10] | The mono-amide may be partially water-soluble if pH is not high enough during final extraction.[2] Ensure pH > 12 before final DCM extraction.[2] |
| Emulsion during workup | Fine precipitate of Piperazine-HCl.[2] | Filter the reaction mixture through Celite before starting the aqueous workup.[2] |
| Starting Material Remaining | Hydrolysis of acid chloride. | Ensure DCM is anhydrous.[2][3][11] Check the quality of the acid chloride (it should not smell strongly of free acid).[1] |
Safety & Handling (HSE)
-
4-Bromo-2-fluorobenzoyl chloride: Corrosive and lachrymator.[1][2] Causes severe skin burns and eye damage.[2] Handle only in a fume hood. Hydrolyzes to release HCl gas.[2]
-
Piperazine: Corrosive solid.[2] Respiratory sensitizer.[2] Avoid dust inhalation.[2]
-
Reaction: Exothermic.[2][8][11] The reaction generates HCl, which forms a salt with the excess piperazine.
References
-
BenchChem. (2025).[1][2][11] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 1-(4-Bromo-2-fluorobenzoyl)piperazine. Retrieved from [1][2]
-
Organic Syntheses. (2007).[1][2][7] Electrophilic Cyclization... and General Amide Coupling Protocols. Org. Synth. 2007, 84, 199-208.[1][7] Retrieved from [1]
-
World Health Organization (WHO). (2012).[1][2] Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives. (General protocol for benzoyl piperazines). Retrieved from [1]
-
Google Patents. (2004).[1][2] Method for preparation, refining and detection of N-benzoyl piperazidine. US2004110785.[2][5] Retrieved from
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. 1-(4-Bromo-2-fluorobenzyl)piperazine 96 870703-75-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines [organic-chemistry.org]
- 5. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]
- 6. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Part 1: The Phthalazinone Core - A Key Intermediate for Olaparib
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Scalable Synthesis Methods for Key Intermediates of PARP Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA damage repair pathways like BRCA mutations.[1] The transition from discovery to clinical application and commercial manufacturing necessitates the development of synthetic routes that are not only efficient but also practical, economical, and scalable.[2][3] This guide provides an in-depth analysis and detailed protocols for the large-scale synthesis of three critical classes of PARP inhibitor intermediates, corresponding to the core scaffolds of major approved drugs like Olaparib, Rucaparib, and the benzimidazole-based inhibitors. We move beyond simple procedures to explain the underlying chemical principles and process optimizations that address the challenges of safety, cost, and environmental impact inherent in scaling up complex organic syntheses.
The phthalazinone moiety is the defining structural feature of Olaparib, the first-in-class PARP inhibitor.[1][4] Early medicinal chemistry routes often relied on methods like the Horner-Wadsworth-Emmons reaction, which, while effective at the bench, can be less atom-economical and generate phosphonate waste, posing challenges for large-scale production.[4][5]
Strategic Evolution for Scalability
A more robust and scalable manufacturing process utilizes the inexpensive industrial byproduct phthalhydrazide to construct the phthalazinone core.[4][6][7] This strategy, coupled with a Negishi cross-coupling reaction, offers significant advantages in terms of cost, operational simplicity, and impurity control.[4] The overall process mass intensity (PMI) of this improved route has been shown to be significantly lower than earlier methods, highlighting its environmental and economic benefits.[4]
Workflow for Scalable Synthesis of Olaparib Intermediate 5
Caption: Scalable synthesis of a key Olaparib intermediate.
Protocol 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)
This protocol is adapted from a demonstrated gram-scale synthesis with proven scalability.[4]
Step 1: Bromination of 3-Fluoro-4-methylbenzoic acid (8)
-
To a solution of 3-fluoro-4-methylbenzoic acid (1.0 equiv) in a suitable solvent like CH₂Cl₂ is added N-Bromosuccinimide (NBS, 1.1 equiv).
-
Add a catalytic amount of benzoyl peroxide (BPO, 0.05 equiv) as a radical initiator.
-
Heat the reaction mixture to reflux (approx. 40 °C) for 12 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzoic acid (9), which is often used directly in the next step.
Step 2: Negishi Coupling and Hydrolysis
-
In a separate, dry, inert-atmosphere reactor, activate zinc dust (1.5 equiv) with a small amount of I₂ or 1,2-dibromoethane.
-
Add a solution of bromide 9 (1.2 equiv) in an anhydrous polar aprotic solvent (e.g., THF) to the activated zinc, along with LiCl (1.2 equiv).
-
Expert Insight: LiCl is crucial for breaking up zinc salt aggregates and facilitating the transmetalation step in the catalytic cycle, leading to significantly improved yields in the Negishi coupling.[4]
-
-
Stir the mixture at room temperature to form the organozinc reagent.
-
In the main reactor, dissolve 1-chloro-4-methylphthalazine (1.0 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv) in THF.
-
Add the prepared organozinc reagent to the main reactor and heat the mixture to reflux until the coupling reaction is complete (monitor by HPLC).
-
Cool the reaction mixture and add an aqueous solution of NaOH (3.0 equiv) to perform the hydrolysis in situ.
-
Stir at room temperature until the ester hydrolysis is complete.
-
Perform an aqueous work-up: acidify the mixture with HCl to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the key intermediate 5 .
| Parameter | Reported Value | Source |
| Overall Yield (3 steps) | ~62% | [4] |
| Scale Demonstrated | 500 gram | [4] |
| Process Mass Intensity | 34.04 kg/kg | [4] |
Part 2: The Tricyclic Indole Core - A Key Intermediate for Rucaparib
The synthesis of Rucaparib's azepinoindole core has presented significant scalability challenges. First-generation routes involved a Leimgruber–Batcho indole synthesis with associated thermal hazards, a non-robust Suzuki coupling, and a reductive amination step that could generate hazardous hydrogen cyanide.[2][8]
Strategic Evolution for Scalability
A second-generation synthesis was developed to circumvent these issues, providing a more practical and safer route.[8] This improved process utilizes a Heck reaction followed by a cyanide-catalyzed imino-Stetter reaction, completing the synthesis in fewer separation operations and with a much higher overall yield.[8]
Workflow for Second-Generation Rucaparib Synthesis
Caption: Second-generation scalable synthesis of Rucaparib.
Protocol 2: Synthesis of Rucaparib via Heck/Imino-Stetter Cascade
This protocol conceptualizes the scalable, second-generation synthesis of Rucaparib.[8]
Step 1: Heck Reaction
-
Charge a reactor with a commercially available ortho-iodoaniline derivative (1.0 equiv), acrylonitrile (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.01 equiv), and a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMAc).
-
Heat the mixture under an inert atmosphere to approximately 100-120 °C.
-
Monitor the reaction for completion by HPLC.
-
After cooling, perform a standard aqueous work-up and extraction. The crude 4,6-disubstituted 2-aminocinnamonitrile can be purified by crystallization or carried forward.
Step 2: Imino-Stetter Reaction and Azepinone Formation
-
Dissolve the 2-aminocinnamonitrile product (1.0 equiv) and a commercially available aldehyde (1.0 equiv) in a suitable solvent.
-
Add a cyanide source (e.g., TMSCN or KCN) as a catalyst.
-
Stir the reaction at an appropriate temperature until the indole formation is complete.
-
The resulting indole-3-acetonitrile product is then subjected to final cyclization conditions (e.g., acid-catalyzed hydrolysis and intramolecular amidation) to construct the azepinone scaffold, yielding Rucaparib.
-
The final product is purified by crystallization to yield the desired API.
| Parameter | First-Gen Yield | Second-Gen Yield | Source |
| Overall Yield | 27% | 59% | [8] |
| Key Advantages | - | Avoids thermal hazards, fewer separation steps, higher yield | [2][8] |
Part 3: The Benzimidazole Carboxamide Core
The benzimidazole carboxamide scaffold is a privileged structure in PARP inhibition, forming the basis for inhibitors like Veliparib.[9] A highly efficient and scalable strategy for synthesizing libraries of these compounds is a convergent approach, where the core benzimidazole and the side-chain are prepared separately and coupled in a late-stage reaction.
Strategic Evolution for Scalability
The Mitsunobu reaction offers a mild and efficient method for coupling a hydroxymethyl-functionalized benzimidazole core with various piperidine-4-carboxamides.[10][11] This allows for rapid diversification to explore structure-activity relationships (SAR) and is amenable to scale-up due to its generally high yields and predictable nature.
Workflow for Convergent Benzimidazole Carboxamide Synthesis
Caption: Convergent synthesis of benzimidazole carboxamide inhibitors.
Protocol 3: General Mitsunobu Coupling for Benzimidazole Derivatives
This protocol describes a general and scalable procedure for the synthesis of 2-substituted benzimidazole-4-carboxamides.[10][11]
-
Suspend 2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide (1.0 equiv), the desired piperidine-4-carboxamide side-chain (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in a dry, aprotic solvent such as THF or DCM in an inert-atmosphere reactor.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv), dropwise to the cooled suspension.
-
Expert Insight: The slow addition of the azodicarboxylate is critical for controlling the exotherm of the reaction, a key safety consideration for scale-up. The Mitsunobu reaction provides a reliable C-N bond formation under mild conditions, avoiding harsher alkylation methods that might require protecting groups or lead to side reactions.
-
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the high-purity API intermediate.
| Parameter | Typical Yield | Source |
| Mitsunobu Coupling Yield | 60-85% | [10][11] |
| Key Advantages | Convergent, modular, mild conditions, late-stage diversification | [10][11] |
Conclusion
The successful development of PARP inhibitors from bench to bedside is critically dependent on the design of scalable, safe, and economical synthetic processes. The evolution from first-generation discovery routes to optimized, multi-kilogram manufacturing processes for the intermediates of Olaparib and Rucaparib highlights the importance of addressing challenges such as thermal hazards, hazardous reagents, and process mass intensity.[2][4][8] Similarly, convergent strategies, like the one outlined for the benzimidazole carboxamide core, provide the flexibility and efficiency required for modern drug development. By understanding the causality behind these advanced synthetic choices, researchers and drug development professionals can better design and implement robust manufacturing routes for the next generation of life-saving therapies.
References
- Practical and Efficient Approach to Scalable Synthesis of Rucaparib. (2025).
- Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents.
- Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2018). Bentham Science Publishers.
- Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (2023). PubMed.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). PMC.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023). Green Chemistry (RSC Publishing).
- Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2018).
- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. (2012).
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). PubMed.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega - Figshare.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2011).
- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). PMC.
- Preparation method of Olaparib intermediate. (2015).
- CN115806526B - A preparation method of olaparib intermediate.
- US9708319B1 - Synthesis of PARP inhibitor talazoparib.
- Olaparib Intermedi
- Development of an Intrinsically Safer Methanolysis/Aromatic Nitro Group Reduction for Step 1 and 2 of Talazoparib Tosylate. (2021).
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H). Benchchem.
- WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates. (2019).
- WO2019130229A1 - Methods and intermediates for preparing rucaparib. (2019).
- Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (2024). PubMed.
- Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″.
- Talazoparib Synthetic Routes. MedKoo Biosciences.
- Rucaparib synthesis. ChemicalBook.
- Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed.
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023).
- Scalable and green process for the synthesis of anticancer drug lenalidomide.
- Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: Solid-Phase Synthesis Strategies Utilizing Benzoyl Piperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzoylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from central nervous system agents to anticancer therapeutics.[1][2][3] Its structural rigidity, synthetic tractability, and ability to modulate pharmacokinetic and pharmacodynamic properties make it an attractive starting point for the generation of diverse chemical libraries.[4] Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of such libraries, enabling the exploration of vast chemical space in the quest for novel therapeutic leads.[5][6]
This guide provides a comprehensive overview of solid-phase synthesis strategies centered around the benzoyl piperazine scaffold. We will delve into the foundational principles, detailed experimental protocols, and the critical considerations necessary for the successful design and execution of these synthetic campaigns.
The Benzoyl Piperazine Scaffold: A Privileged Structure
The utility of the 1-benzoylpiperazine unit in drug discovery stems from several key features. The benzoyl group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen atom.[1] This strategy is fundamental to creating unsymmetrically substituted piperazines, a common motif in many pharmaceuticals.[1] Furthermore, the benzoyl moiety itself can be a crucial pharmacophoric element, engaging in key interactions with biological targets. The piperazine ring, with its two nitrogen atoms, offers opportunities for tuning basicity and solubility, which are critical physicochemical properties for drug candidates.[4]
Principles of Solid-Phase Synthesis with Benzoyl Piperazine Scaffolds
Solid-phase synthesis (SPS) involves the covalent attachment of a starting material to an insoluble polymeric support (resin), followed by a series of chemical transformations.[6] Intermediates remain attached to the resin, allowing for the use of excess reagents and simplified purification through simple filtration and washing steps.[5] The final product is then cleaved from the solid support.
A typical solid-phase synthesis workflow for a benzoyl piperazine library can be visualized as follows:
Caption: General workflow for the solid-phase synthesis of a benzoyl piperazine library.
The choice of resin and linker is critical as it dictates the conditions for scaffold attachment and final cleavage.
-
Wang Resin: This resin is commonly used for the synthesis of compounds that will be cleaved under acidic conditions to yield a carboxylic acid. However, for piperazine derivatives, it can be functionalized to attach the piperazine via a carbamate linkage.[7]
-
Rink Amide Resin: This is a popular choice for the synthesis of carboxamides. Cleavage with trifluoroacetic acid (TFA) yields a primary amide at the point of attachment.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin allows for the attachment of amines and subsequent cleavage under mild acidic conditions, often preserving other acid-sensitive protecting groups.
-
Safety-Catch Linkers: These linkers are stable to the synthesis conditions but can be "activated" by a specific chemical transformation to become labile for cleavage.[8] This strategy offers enhanced synthetic flexibility.
Detailed Protocols
The following protocols provide a framework for the solid-phase synthesis of a library of N-benzoyl piperazine derivatives.
This protocol describes the initial step of attaching the piperazine scaffold to the solid support.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
Piperazine (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve a large excess of piperazine (10 eq) in anhydrous DCM. Note: Using a large excess of piperazine minimizes the di-substitution on the resin.
-
Add DIPEA (5 eq) to the piperazine solution.
-
Add the piperazine/DIPEA solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), a mixture of DCM/MeOH/DIPEA (17:2:1, 3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
To cap any remaining reactive trityl chloride sites, treat the resin with a solution of MeOH/DIPEA in DCM (e.g., 10% MeOH, 5% DIPEA in DCM) for 30 minutes.
-
Wash the resin as in step 6 and dry under vacuum.
This protocol outlines the diversification step where different benzoyl groups are introduced. This can be performed in a parallel synthesis format.
Materials:
-
Piperazine-functionalized resin (from Protocol 1)
-
A library of diverse benzoyl chlorides (e.g., 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride, 3-chlorobenzoyl chloride, etc.)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DCM or N,N-Dimethylformamide (DMF)
Procedure:
-
Distribute the piperazine-functionalized resin into an array of reaction vessels (e.g., in a multi-well filter plate).
-
Swell the resin in anhydrous DCM or DMF.
-
In separate solutions, prepare each benzoyl chloride (3-5 eq) with TEA or DIPEA (5-7 eq) in the chosen solvent.
-
Add each unique benzoyl chloride solution to a corresponding well containing the resin.
-
Agitate the reaction mixtures at room temperature for 5-6 hours. The progress can be monitored by a colorimetric test (e.g., Kaiser test) on a small sample of beads to check for the presence of free secondary amine.[1]
-
Once the reactions are complete, drain the solutions and wash the resin in each well thoroughly with the reaction solvent (e.g., DMF or DCM), followed by DCM and MeOH.
-
Dry the resin under vacuum.
Caption: N-acylation of resin-bound piperazine to generate a library of benzoyl piperazine derivatives.
This protocol details the final step of releasing the synthesized compounds from the solid support.
Materials:
-
Resin-bound benzoyl piperazine derivatives (from Protocol 2)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Dichloromethane (DCM) (e.g., 20-50% TFA in DCM). For sensitive compounds, scavengers like triisopropylsilane (TIS) can be added.[9][10]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried resin from each well into a labeled cleavage vessel (e.g., a filter-bottom tube or a small vial).
-
Add the cleavage cocktail (e.g., 2 mL of 50% TFA/DCM) to each resin sample.
-
Agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to reduce the volume.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude product (often as a TFA salt).
-
Centrifuge the mixture to pellet the solid, decant the ether, and repeat the ether wash if necessary.
-
Dry the crude product under vacuum.
-
Analyze the purity of the crude products using HPLC and confirm the identity by LC-MS.
Data Presentation
The successful synthesis of a library can be summarized by analyzing the purity and yield of the resulting compounds.
| Compound ID | Benzoyl Substituent (R) | Expected Mass (M+H)+ | Crude Purity (HPLC %) |
| 1 | 4-Methoxy | 221.13 | >90% |
| 2 | 4-Nitro | 236.10 | >85% |
| 3 | 3-Chloro | 225.08 | >92% |
| 4 | H | 191.12 | >95% |
Note: The expected mass and purity are representative and will vary based on the specific benzoyl chloride used and the success of the synthesis.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If acylation is incomplete (as indicated by a positive Kaiser test), the reaction time can be extended, or a more potent coupling agent like HATU can be used in place of the acid chloride.
-
Di-acylation: Although the benzoyl group on the piperazine nitrogen deactivates the second nitrogen, some di-acylation may occur if harsh conditions are used. Using a sufficient excess of piperazine during immobilization helps to minimize this.
-
Cleavage Issues: If the product is not cleaved efficiently, a stronger acid concentration or a longer cleavage time may be necessary. However, this increases the risk of side-product formation. The choice of cleavage cocktail should be optimized for the specific compounds being synthesized.[11]
-
Purity: The purity of the final compounds is highly dependent on the efficiency of each synthetic step and the washing procedures. Solid-phase synthesis facilitates the removal of excess reagents, but impurities can still arise from side reactions.[12]
Conclusion
The solid-phase synthesis of benzoyl piperazine libraries is a robust and efficient strategy for generating collections of diverse molecules for drug discovery. By carefully selecting the resin, linker, and reaction conditions, researchers can rapidly access a wide range of analogs for biological screening. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these synthetic strategies in the laboratory.
References
-
Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS combinatorial science, 14(7), 399–402. [Link]
-
Kucińska, M., et al. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Retrieved from [Link]
-
Katarzyna, K., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4252–4267. [Link]
-
Cozzini, P., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]
-
Katarzyna, K., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC. [Link]
-
Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of combinatorial chemistry, 5(3), 260–266. [Link]
-
ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved from [Link]
- Kucińska, M., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
-
Ganesan, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(11), 1247-1258. [Link]
- Wang, Y., & Miller, R. L. (1998). Liquid phase combinatorial synthesis of benzylpiperazines. Combinatorial chemistry & high throughput screening, 1(2), 109–116.
-
Basso, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3330. [Link]
-
Barteselli, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(10), 1239–1246. [Link]
-
Kumar, R., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini reviews in medicinal chemistry, 21(1), 2–4. [Link]
-
Camarero, J. A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International journal of molecular sciences, 25(6), 3508. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical reviews, 100(6), 2091–2158. [Link]
-
Salvino, J. M., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science, 5(3), 260–266. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperazine (CAS: 1017041-43-8), a key intermediate in pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common synthetic challenges and optimize your reaction yield. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Introduction to the Synthesis
The primary route to synthesizing 4-(4-Bromo-2-fluorobenzoyl)piperazine is through the nucleophilic acyl substitution of piperazine with an activated derivative of 4-bromo-2-fluorobenzoic acid. While conceptually straightforward, this reaction presents a critical challenge: achieving selective mono-acylation while minimizing the formation of the undesired 1,4-diacylated byproduct. The success of this synthesis hinges on careful control of stoichiometry, reaction conditions, and the choice of synthetic strategy.
This guide explores two primary pathways:
-
Direct Acylation with an Acyl Chloride: A highly reactive and cost-effective method.
-
Amide Coupling with a Protected Piperazine: A controlled approach using a coupling agent and N-Boc-piperazine to guarantee mono-substitution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: Why is my yield of 4-(4-Bromo-2-fluorobenzoyl)piperazine consistently low?
Answer: Low yield is a multifaceted problem that can stem from several factors, from starting material quality to reaction execution. Let's break down the potential causes.
-
Cause A: Formation of 1,4-bis(4-bromo-2-fluorobenzoyl)piperazine. This is the most common cause of low yield of the desired mono-substituted product. Since piperazine has two reactive secondary amine sites, it can react with two equivalents of the acylating agent.
-
Solution: Employ a large excess of piperazine (typically 5-10 equivalents). This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule rather than the already acylated product. Alternatively, for complete control, use mono-protected N-Boc-piperazine as described in Protocol 2.[2]
-
-
Cause B: Inefficient Activation of 4-Bromo-2-fluorobenzoic Acid. If you are using an amide coupling protocol, the carboxylic acid may not be fully activated before the addition of piperazine.
-
Solution: Ensure your coupling reagents (e.g., HATU, EDC/HOBt) are fresh and anhydrous. Allow for a sufficient pre-activation period (typically 15-30 minutes) where the carboxylic acid and coupling agent are stirred together in an anhydrous solvent before introducing the amine.[3]
-
-
Cause C: Hydrolysis of the Acylating Agent. If using the acyl chloride method, moisture in the solvent, glassware, or piperazine can hydrolyze the highly reactive 4-bromo-2-fluorobenzoyl chloride back to the carboxylic acid, rendering it unreactive towards the amine.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If your piperazine is a hydrate, consider using anhydrous piperazine or adjusting stoichiometry accordingly.
-
-
Cause D: Suboptimal Reaction Conditions. Incorrect temperature or an inappropriate choice of base can hinder the reaction rate.
-
Solution: For the acyl chloride method, the reaction is often exothermic and can be performed at 0 °C to room temperature. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct.[4][5] For amide coupling reactions, room temperature is usually sufficient.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
Question 2: My purification is complicated by the di-acylated byproduct. How can I remove it effectively?
Answer: Separating the mono-acylated (product) from the di-acylated (byproduct) and unreacted piperazine can be challenging.
-
Strategy 1: Acid-Base Extraction. This is the most effective first step.
-
Dissolve the crude mixture in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic product and any unreacted piperazine will move to the aqueous layer, while the neutral di-acylated byproduct remains in the organic layer.
-
Separate the layers. The organic layer now contains the purified di-acylated byproduct (which can be discarded).
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to pH > 10. This deprotonates your product, causing it to precipitate or allowing it to be extracted back into an organic solvent. Unreacted piperazine will also be present.
-
-
Strategy 2: Column Chromatography. If extraction is insufficient, flash column chromatography is the definitive method. The di-acylated product is significantly less polar than the mono-acylated product. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity will effectively separate the components. The highly polar piperazine will remain at the baseline.
Question 3: Which method of activating the 4-bromo-2-fluorobenzoic acid is superior?
Answer: The choice between converting the carboxylic acid to an acyl chloride versus using a peptide coupling reagent depends on scale, cost, and substrate sensitivity.
| Feature | Acyl Chloride Method (e.g., with SOCl₂) | Amide Coupling Method (e.g., with HATU) |
| Reactivity | Very high; reaction is fast. | High, but generally more controlled. |
| Cost | Low (Thionyl chloride is inexpensive). | High (Coupling reagents are expensive). |
| Byproducts | HCl and SO₂ (gaseous). Requires a base. | Uroneum salt byproducts (e.g., from HATU) that are water-soluble and easily removed.[3] |
| Conditions | Can be harsh; not suitable for sensitive functional groups. | Very mild; compatible with a wide range of functional groups. |
| Recommendation | Ideal for large-scale, cost-sensitive syntheses where the starting materials are robust. | Preferred for smaller-scale, research-focused syntheses, especially when guaranteeing mono-acylation with N-Boc-piperazine. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride with Excess Piperazine
This protocol prioritizes cost-effectiveness and is suitable for larger scales. The key to success is the slow addition of the acyl chloride to a large excess of piperazine.
Step 1: Preparation of 4-Bromo-2-fluorobenzoyl Chloride
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq).[6]
-
Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 2: Acylation of Piperazine
-
In a separate, larger flask, dissolve anhydrous piperazine (5.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (approx. 20 mL per gram of piperazine).
-
Cool the piperazine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold piperazine solution over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Follow the acid-base extraction procedure described in the troubleshooting section to isolate the product. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Synthesis via Amide Coupling with N-Boc-Piperazine
This protocol offers excellent control over selectivity, ensuring a clean mono-acylation and simplifying purification.
Step 1: Amide Coupling
-
To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and HATU (1.1 eq).[3]
-
Dissolve the solids in anhydrous DMF (approx. 10 mL per gram of acid).
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-Boc-4-(4-bromo-2-fluorobenzoyl)piperazine, is often pure enough for the next step.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in DCM (approx. 10 mL per gram).
-
Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Remove all volatiles under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, 4-(4-Bromo-2-fluorobenzoyl)piperazine.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the typical appearance and melting point of the starting material, 4-Bromo-2-fluorobenzoic acid?
-
FAQ 2: Are there alternative methods for synthesizing the 4-bromo-2-fluorobenzoic acid precursor?
-
Yes, common routes include the oxidation of 1-bromo-2-fluoro-4-methylbenzene using strong oxidizing agents like potassium permanganate, or the oxidation of 4-bromo-2-fluorobenzaldehyde.[8]
-
-
FAQ 3: Can other coupling reagents be used in Protocol 2?
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97%.
- X-MOL. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- Jarvis, C. I., et al. (n.d.).
- Matrix Scientific. (n.d.). 4-(4-Bromo-2-fluorobenzoyl)piperazine.
- Çevik, U. B., et al. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Yarim, M., et al. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Wodtke, R., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
Sources
- 1. 1017041-43-8 Cas No. | 4-(4-Bromo-2-fluorobenzoyl)piperazine | Matrix Scientific [matrixscientific.com]
- 2. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. 4-溴-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Troubleshooting Low Solubility of Bromobenzoyl Piperazine Derivatives
Welcome to the technical support center for bromobenzoyl piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Low aqueous solubility is a frequent hurdle in drug discovery, impacting everything from initial biological screening to final formulation.[1][2][3] This resource provides in-depth, cause-and-effect explanations and actionable protocols to help you overcome these issues.
The characteristic structure of these derivatives—a hydrophobic, rigid bromobenzoyl group attached to a basic piperazine ring—is the primary source of their solubility behavior. While the aromatic portion decreases water solubility, the piperazine moiety offers a crucial handle for chemical modification and pH-dependent solubilization.[4][5] Understanding this duality is key to developing effective solubilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bromobenzoyl piperazine derivative is precipitating in my aqueous assay buffer. What are the immediate troubleshooting steps?
A1: When facing immediate precipitation in aqueous media, the goal is to quickly find conditions that keep the compound in solution for the duration of your experiment. Here are the primary steps, ordered by simplicity and minimal disruption to your assay system.
-
Introduce a Co-solvent: The most common initial step is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent.[6]
-
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between your hydrophobic compound and the solvent, thereby increasing solubility.[7][8]
-
Recommendation: Start with 100% DMSO to prepare a high-concentration stock (e.g., 10-50 mM). Then, dilute this stock into your aqueous buffer. Crucially, ensure the final concentration of the organic co-solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. [9]
-
-
Adjust the pH: The piperazine ring in your derivative is a weak base with two nitrogen atoms that can be protonated.[4][10] This property is a powerful tool for enhancing solubility.
-
Causality: By lowering the pH of your buffer (e.g., to pH 4-6), you can protonate one or both of the piperazine nitrogens. This creates a cationic salt form of your molecule in situ.[11] The resulting ionic charge significantly increases the molecule's polarity, leading to much greater affinity for water and enhanced solubility.[12]
-
Recommendation: If your experimental system (e.g., cell-based assay, enzyme assay) can tolerate a lower pH, prepare your buffer accordingly. Test a range of pH values to find the optimal balance between solubility and biological relevance.
-
-
Apply Physical Methods (with caution):
-
Gentle Heating & Sonication: These methods can increase the rate of dissolution by providing energy to overcome the crystal lattice forces.[13] However, they do not increase the intrinsic equilibrium solubility of the compound. The compound may dissolve upon heating but can precipitate out again as the solution cools to room or assay temperature, leading to a supersaturated and unstable solution.[13] Use these methods primarily to ensure your compound is fully dissolved in a co-solvent before dilution.
-
Q2: I've tried using DMSO and adjusting the pH, but I'm still observing compound precipitation, leading to inconsistent assay results. How can I approach this more systematically?
A2: Inconsistent results are a classic sign of a compound precipitating out of solution during the experiment.[9] When basic methods are insufficient, you need a more robust, data-driven approach to formulation.
Logical Troubleshooting Workflow: The first step is to confirm that poor solubility is the root cause and then systematically explore formulation modifications.
Caption: Troubleshooting workflow for inconsistent assay results.
Recommended Actions:
-
Determine Kinetic Solubility: Before further experiments, determine the kinetic solubility of your compound in your exact assay buffer.[9] This value represents the concentration at which your compound begins to precipitate from a solution prepared by diluting a DMSO stock. This gives you a practical upper concentration limit for your experiments.
-
Use a Combination of Strategies: Often, a single method is not enough. A combination can be very effective. For example, you can use a pH-adjusted buffer and still include a small amount of co-solvent.[7]
-
Consider Advanced Formulations: If these steps fail, especially for in vivo studies, you must move to more advanced formulation strategies that fundamentally alter the compound's physicochemical properties.
Q3: My compound requires a significant improvement in solubility for in vivo formulation. What are the most effective advanced strategies?
A3: For preclinical and clinical development, achieving adequate exposure often requires more than simple pH or co-solvent adjustments. The following are industry-standard techniques for substantially enhancing the solubility and bioavailability of challenging compounds.[1][14][15]
-
Salt Formation: This is the most common and often most effective strategy for ionizable compounds like bromobenzoyl piperazines.[16]
-
Mechanism: Reacting the basic piperazine derivative with a pharmaceutically acceptable acid (e.g., HCl, mesylic acid, tartaric acid) creates a salt.[9] This salt form often has a different, more soluble crystal lattice and readily dissociates in water into ions, which are highly polar and thus more soluble. The solubility of piperazine-based salts can be orders of magnitude higher than the free base.[4][12][17]
-
Action: Conduct a salt screening study to identify a crystalline, stable salt with optimal solubility and low hygroscopicity. (See Protocol 2).
-
-
Amorphous Solid Dispersions: This strategy aims to eliminate the crystal lattice energy, which is a major barrier to dissolution.
-
Mechanism: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[15] In this amorphous (non-crystalline) state, no energy is required to break the crystal lattice, leading to a higher apparent solubility and often achieving a supersaturated state upon dissolution.[16]
-
Action: Use techniques like spray-drying or hot-melt extrusion to prepare an amorphous solid dispersion. This approach is particularly useful for compounds that do not form suitable salts.
-
-
Complexation with Cyclodextrins: This method uses a complexing agent to "hide" the hydrophobic parts of your molecule.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9][14] The hydrophobic bromobenzoyl portion of your molecule can become encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically improving its aqueous solubility.[18]
-
Action: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to find one that forms a stable and soluble complex with your compound.
-
-
Particle Size Reduction (Nanonization): This physical modification focuses on improving the dissolution rate.
-
Mechanism: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid.[16] By reducing the particle size from micrometers to nanometers (creating a nanosuspension), you drastically increase the surface area, leading to a much faster dissolution rate.[2][9]
-
Action: Employ techniques like wet media milling or high-pressure homogenization to produce a nanosuspension of your compound, which is typically stabilized with surfactants or polymers.
-
Q4: With several advanced strategies available, how do I select the most appropriate one for my compound?
A4: The optimal strategy depends on the specific physicochemical properties of your molecule, the target dose, and the intended route of administration. The following decision tree provides a logical framework for selecting a suitable path.
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation
The following table summarizes the primary solubility enhancement strategies applicable to bromobenzoyl piperazine derivatives.
| Strategy | Mechanism of Action | Typical Fold Increase | Advantages | Disadvantages |
| pH Adjustment | Protonates the basic piperazine nitrogen, forming a more polar, soluble cation.[11] | 10 - 1,000x | Simple, cost-effective for in vitro studies. | Limited by physiological pH range in vivo; risk of precipitation in the high pH of the small intestine. |
| Co-solvents | Reduces the polarity of the bulk solvent (water), lowering the energy barrier for solvation.[7][8] | 2 - 50x | Easy to implement for screening assays. | Potential for solvent toxicity/artifacts in assays; limited utility for high-dose formulations.[9] |
| Salt Formation | Creates a new crystalline solid with different (usually better) solvation properties and higher dissolution rates.[9][16][17] | 10 - >10,000x | Well-established regulatory path; can dramatically improve both solubility and dissolution.[9][17] | Requires an ionizable center; not all salts are stable or crystalline; potential for hygroscopicity.[4] |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy, presenting the drug in a high-energy, more soluble state.[16] | 10 - 100x | Applicable to non-ionizable compounds; can achieve supersaturation. | Amorphous form is metastable and can recrystallize over time; potential for chemical instability.[16] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the drug in a host molecule with a hydrophilic exterior.[9][14] | 10 - 500x | Can improve stability; suitable for liquid formulations. | Requires a large amount of excipient; can be costly; potential for toxicity with some cyclodextrins. |
| Nanosuspension | Increases the surface area-to-volume ratio, leading to a faster rate of dissolution as per the Noyes-Whitney equation.[15][16] | N/A (improves rate, not equilibrium solubility) | Increases dissolution velocity; suitable for parenteral and oral delivery. | Requires specialized equipment (homogenizers, mills); physical stability (particle growth) can be a concern. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
Bromobenzoyl piperazine derivative
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial (enough that some solid remains undissolved at the end).
-
Add a known volume (e.g., 1.5 mL) of the selected buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, let the vials stand for 1 hour to allow larger particles to settle.
-
Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Express the result in µg/mL or mg/mL.
Protocol 2: Small-Scale Salt Screening for Solubility Enhancement
This protocol provides a rapid method to identify promising salt forms for further development.
Materials:
-
Bromobenzoyl piperazine derivative (free base)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small glass vials (e.g., 1 mL)
-
Stir plate and magnetic stir bars
Procedure:
-
Stoichiometric Addition: Dissolve a known amount of the free base in a suitable solvent (e.g., 10 mg in 0.5 mL of ethanol) in a vial.
-
In a separate vial, prepare a solution of the selected acid. Add a stoichiometric equivalent (e.g., 1.05 equivalents) of the acid to the solution of the free base while stirring.
-
Induce Precipitation: If a solid does not form immediately, you can try several methods:
-
Continue stirring at room temperature for several hours.
-
Slowly add an anti-solvent (a solvent in which the salt is insoluble, like heptane).
-
Store the vial at a lower temperature (e.g., 4°C).
-
-
Isolate and Dry: If a solid precipitate forms, isolate it by centrifugation or filtration and dry it under vacuum.
-
Characterization: Examine the solid under a microscope. Crystalline solids are generally preferred over amorphous oils or gums.
-
Solubility Testing: Perform a rapid solubility assessment of the newly formed salts using a scaled-down version of Protocol 1 to compare their aqueous solubility against the parent free base. Promising hits can then be scaled up for full characterization (PXRD, DSC, TGA).
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- 1-(2-Bromobenzyl)piperazine | C11H15BrN2. PubChem.
- Piperazine dihydrochloride - Solubility of Things.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences.
- What pH would you make the water to extract an amine
- Cosolvent. Wikipedia.
- Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Solubility of Organic Compounds. University of Calgary.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines.
- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Advanced Properties of Amines. Chemistry LibreTexts.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Formulation strategies for poorly soluble drugs.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Selective Mono-Acylation of Piperazine
[1]
Topic: Minimizing Bis-Acylation Side Products in Piperazine Coupling Audience: Researchers, Process Chemists, and Drug Discovery Scientists Version: 2.0 (Current)
Executive Summary: The Selectivity Challenge
The core challenge in mono-acylating piperazine is statistical. Because piperazine is a symmetric diamine with two equivalent secondary amines, the reaction rates for the first acylation (
In many cases, the mono-acylated product (an amide) is less nucleophilic than the starting material, which should theoretically favor mono-acylation. However, under standard conditions (1:1 stoichiometry, fast addition), local high concentrations of the acylating agent lead to significant bis-acylation (N,N'-diacylpiperazine).
This guide outlines three distinct workflows to solve this, ranked by robustness and scalability .
Decision Matrix: Choosing Your Protocol
Before starting, select the workflow that matches your material availability and purity requirements.
Protocol A: The "Gold Standard" (Protection-Deprotection)
Best for: Precious starting materials, late-stage functionalization, or when 100% purity is required. Concept: Chemically block one amine site to render bis-acylation impossible.
The Workflow
-
Start: Use commercially available N-Boc-piperazine (or N-Cbz-piperazine).
-
Coupling: React with your carboxylic acid/acyl chloride.
-
Deprotection: Remove the Boc group with acid (TFA or HCl).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of Boc group. | Use a stronger coupling agent (e.g., HATU instead of EDC) or heat to 40°C. |
| Boc Loss during Coupling | Reaction medium too acidic. | Ensure coupling reaction stays basic (add DIPEA/TEA). Avoid using acid chlorides that generate HCl in situ without a scavenger. |
| "Gummy" Product after TFA | TFA salt formation. | The product is a trifluoroacetate salt. Perform a free-base workup (sat. NaHCO₃ wash) or use HCl/Dioxane for deprotection to get a solid HCl salt. |
Protocol B: The "Process Chemistry" Route (Excess Stoichiometry & Extraction)
Best for: Large-scale synthesis using cheap piperazine.
Concept: Use statistics to favor mono-acylation (
Scientific Basis:
-
Piperazine: Basic (pKa₁ ~9.8, pKa₂ ~5.6).
-
Mono-Acyl Product: Basic (Secondary amine pKa ~8.5).
-
Bis-Acyl Product: Neutral (Diamide, non-basic).
Step-by-Step Methodology
-
Stoichiometry: Dissolve 5.0 equivalents of piperazine in DCM or Toluene.
-
Addition: Add 1.0 equivalent of Acyl Chloride/Anhydride dropwise over 30–60 minutes at 0°C.
-
Why? High dilution of the electrophile ensures it always encounters free piperazine, not the mono-product.
-
-
Workup (The "Magic" Step):
-
Wash 1 (Remove Excess Piperazine): Wash organic layer with water (Piperazine is highly water-soluble; mono-product is less so).
-
Extraction Logic: See diagram below.
-
Protocol C: In-Situ Mono-Protonation
Best for: Situations where excess piperazine cannot be easily removed or waste minimization is critical.
Concept: React piperazine with 1 equivalent of acid (HCl or HOAc) to form the monohydrochloride salt. This "protects" one nitrogen with a proton (
Protocol
Frequently Asked Questions (FAQ)
Q: Why do I see three spots on my TLC? A: These correspond to:
-
Bis-acyl product: Usually highest R_f (least polar, no H-bond donor).
-
Mono-acyl product: Middle R_f.
-
Piperazine: Baseline/Low R_f (very polar, stains with Ninhydrin).
Q: Can I use EDC/NHS coupling instead of Acid Chlorides? A: Yes, and you should. Acid chlorides are highly reactive and indiscriminate. Activated esters (NHS-esters) react slower, allowing the statistical distribution to favor the mono-product, especially if the mono-product is less nucleophilic than the starting material.
Q: My mono-acyl product is water-soluble and I lost it during extraction. A: N-acyl piperazines are polar. If using Protocol B:
-
Use Chloroform/Isopropanol (3:1) instead of DCM for the extraction.
-
"Salt out" the aqueous phase by saturating it with NaCl before extraction.
Q: Does temperature matter? A: Yes. Lower temperatures (0°C to -10°C) favor the kinetic product (mono-acylation) over the thermodynamic or fast-rate bis-acylation. Always cool your amine solution before adding the electrophile.
References
-
BenchChem Technical Support. (2025).[2] Selective Mono-acylation of Piperazine Strategies.[2][3][4][5] BenchChem.[2] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and pKa).
-
Verma, S. K., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines.[6] Green Chemistry, Royal Society of Chemistry.[6] Link
- Google Patents.Process for the preparation of mono-acyl piperazine derivatives. (Various standard industrial protocols).
-
National Institutes of Health (NIH). Piperazine pKa and reactivity data. PubChem Database. Link
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Technical Support Hub: Purification of 4-(4-Bromo-2-fluorobenzoyl)piperazine
Topic: Recrystallization & Purification Protocols Ticket ID: PUR-BFBP-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Compound Profile
User Query: "How do I purify 4-(4-Bromo-2-fluorobenzoyl)piperazine to >98% purity without column chromatography?"
Technical Insight:
This compound is a mono-benzoylated piperazine.[1] It contains a basic secondary amine (piperazine
Common Challenges:
-
Oiling Out: The compound often separates as a supercooled oil rather than a crystal due to the rotational freedom of the amide bond and the non-planar piperazine ring.
-
Regioisomers: If synthesized from piperazine and acid chloride, the bis-amide (1,4-di-benzoyl) impurity is common.
-
Trapped Solvents: The amide nitrogen can form strong hydrogen bonds with solvents like ethanol.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Notes |
| State | Off-white solid or viscous oil | Low melting point solids often oil out. |
| pKa (Calc) | ~9.8 (Piperazine NH) | Basic. Forms salts with HCl, Oxalic acid. |
| Solubility (Good) | DCM, Ethyl Acetate, Methanol | Soluble in most polar organics. |
| Solubility (Poor) | Hexane, Heptane, Water (pH > 10) | Good anti-solvents. |
| Key Impurities | Bis-amide, unreacted acid | Bis-amide is much less polar and insoluble in acid. |
Pre-Treatment: The Acid-Base Wash (Critical)
Before recrystallization, you must remove the bis-amide impurity. Recrystallization alone is often inefficient for this separation.
Protocol:
-
Dissolve crude material in DCM or Ethyl Acetate .
-
Extract with 1M HCl (The product goes into the water layer; non-basic impurities like the bis-amide stay in the organic layer).
-
Wash the aqueous layer with fresh DCM.
-
Basify the aqueous layer to pH ~12 with NaOH .
-
Extract the product back into DCM or Ethyl Acetate .
-
Dry (
) and concentrate. Result: You now have the free base ready for recrystallization, free of neutral organic impurities.
Recrystallization Protocol (Standard Operating Procedure)
Preferred Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent). Alternative: Toluene (High boiling point helps with oiling out).
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).
-
Heat to reflux (
). If not fully dissolved, add EtOAc in small portions until clear. -
Note: If colored impurities persist, add activated charcoal (5% w/w), stir for 10 mins at reflux, and filter hot through Celite.
-
-
Nucleation Point:
-
Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOAc to clear the solution again.
-
-
Controlled Cooling (The "Anti-Oil" Step):
-
Allow the flask to cool to room temperature slowly (wrap the flask in a towel or place in a warm oil bath and turn off the heat).
-
Critical: If an oil droplet forms, scratch the glass surface with a glass rod or add a seed crystal immediately. Vigorous stirring helps prevent oiling.
-
-
Collection:
-
Cool to
in an ice bath for 1 hour to maximize yield. -
Filter the white crystals using a Buchner funnel.
-
Wash the cake with cold Heptane/EtOAc (4:1 ratio).
-
-
Drying:
-
Dry under vacuum at
. (Avoid high heat; amides can sublime or degrade).
-
Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, the product separates as a sticky gum/oil at the bottom instead of crystals. Cause: The solution is supersaturated at a temperature above the melting point of the crystal solvate.
The Rescue Protocol (Diagram below):
-
Re-heat until the oil dissolves (add a small amount of EtOAc if needed).
-
Seeding: Add a tiny crystal of pure product at a temperature just below the boiling point.
-
Trituration: If no seed is available, cool to room temp (let it oil out), decant the solvent, add a small amount of diethyl ether or pure heptane, and scratch vigorously until the oil solidifies. Use this solid as seeds for the next attempt.
Issue 2: Low Yield
Symptom: Mother liquor contains significant product. Fix:
-
The solvent volume was too high. Evaporate the mother liquor to half volume and repeat cooling.
-
Salt Formation: If the free base is too soluble, convert it to the Hydrochloride Salt .
-
Dissolve free base in Ethanol.
-
Add 1.1 eq of HCl (in dioxane or ether).
-
The HCl salt usually crystallizes instantly and is much easier to handle.
-
Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile and physical state.
Workflow 2: Troubleshooting "Oiling Out"
Figure 2: Step-by-step logic to recover a crystallization batch that has separated as an oil.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol/Water for the free base? A: It is possible, but risky. Piperazine amides can form hydrates which are difficult to dry. Furthermore, if your compound has any residual ester starting material, hot ethanol/water can cause transesterification or hydrolysis. EtOAc/Heptane is chemically safer.
Q: My product is pink/brown. How do I fix this? A: This is likely due to oxidation of trace free piperazine or brominated byproducts.
-
Solution: Perform the recrystallization with Activated Carbon (Charcoal) . Add the carbon to the hot dissolved solution, stir for 5-10 minutes, and filter hot through a Celite pad. Do not cool before filtering, or the product will crystallize in the charcoal.
Q: Why is the melting point broad (e.g., 95-105°C)? A: A broad range usually indicates:
-
Solvent inclusion: The crystals still contain solvent (common with benzene/toluene). Dry under high vacuum for 24h.
-
Salt/Base mixture: You may have a partial salt if you used acid in the workup and didn't fully neutralize. Ensure the pH was >11 during the final extraction.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amide and amine purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Recrystallization and Amide Synthesis).
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes synthesis and purification of similar fluorobenzoyl piperazine intermediates).
-
AstraZeneca AB. (2006). Phthalazinone Derivatives. Patent WO2004080976. (Details specific workup procedures for piperazine amides in the context of Olaparib synthesis).
Sources
Technical Support Center: 4-(4-Bromo-2-fluorobenzoyl)piperazine
The following technical guide details the stability, solubility, and handling protocols for 4-(4-Bromo-2-fluorobenzoyl)piperazine (often referred to as 1-(4-Bromo-2-fluorobenzoyl)piperazine ). This guide is structured to assist researchers in maintaining compound integrity during synthesis, storage, and analytical characterization.
Compound Identity & Chemical Profile
-
Chemical Name: 1-(4-Bromo-2-fluorobenzoyl)piperazine
-
Functional Class:
-acyl piperazine / Benzamide derivative -
Key Structural Features:
-
Amide Bond: Generally stable but susceptible to hydrolysis under extreme pH.
-
Piperazine (Secondary Amine): Basic (
), nucleophilic, and prone to oxidation or carbamate formation ( absorption). -
Aryl Halide (Br/F): The C-Br bond is photosensitive; the C-F bond ortho to the carbonyl activates the ring slightly but is generally stable.
-
Stability in Solution: Troubleshooting & FAQs
Q1: Is the compound stable in DMSO or Methanol for long-term storage?
Status: Conditional Stability.
-
DMSO (Dimethyl Sulfoxide): Excellent solubility, but DMSO is hygroscopic. The accumulation of water can promote slow amide hydrolysis over months. Furthermore, DMSO can act as a mild oxidant toward the secondary amine over prolonged periods at room temperature.
-
Recommendation: Store DMSO stock solutions at -20°C or -80°C . Avoid repeated freeze-thaw cycles which introduce moisture.
-
-
Methanol/Ethanol: Stable for short-term use (days/weeks). However, nucleophilic solvents can theoretically attack the amide or the activated aryl ring under high thermal stress, though this is rare at room temperature.
Q2: Why does my LC-MS/HPLC show "ghost" peaks or peak splitting?
Diagnosis: Rotamers (Conformational Isomerism).
Unlike standard impurities,
-
Symptom: Broadened peaks in NMR or split peaks in HPLC.
-
Validation: Run the NMR at elevated temperature (
). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
Q3: What are the primary degradation pathways?
The molecule faces three main threats in solution:
-
Hydrolysis: The amide bond cleaves to release 4-bromo-2-fluorobenzoic acid and piperazine. This is accelerated by extreme pH (pH < 2 or pH > 10).
-
Photolytic Dehalogenation: The Aryl-Bromine bond is weak against UV light, leading to the formation of the des-bromo analog (radical mechanism).
-
Oxidation: The free secondary amine of the piperazine ring can form N-oxides if exposed to peroxides or aggressive oxidants.
Visualizing Degradation Pathways
The following diagram illustrates the mechanistic fate of the molecule under stress conditions.
Solubility & Handling Guide
Solvent Compatibility Table
| Solvent | Solubility Estimate | Stability Risk | Recommended Use |
| Water | Low (< 1 mg/mL) | High (pH dependent) | Not recommended for stock solutions. |
| DMSO | High (> 50 mg/mL) | Low (Hygroscopic) | Best for Stock Solutions. Store frozen. |
| Methanol | Moderate | Low | Good for LC-MS injection prep. |
| Acetonitrile | Moderate/High | Very Low | Excellent for HPLC mobile phases. |
| 1M HCl | Soluble (Salt form) | Moderate | Good for aqueous dilution, but hydrolyzes over time. |
Preparation Protocol: 10 mM Stock Solution
-
Weighing: Weigh the solid powder into an amber glass vial (protects from UV).
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.
-
Note: If the solution heats up, allow it to cool; DMSO has a high heat of solution.
-
-
Storage: Aliquot into single-use vials to prevent freeze-thaw degradation. Store at -20°C.
Analytical Troubleshooting (QC)
Mass Spectrometry (LC-MS) Signature
When validating the compound, look for the specific bromine isotope pattern to confirm identity.
-
Molecular Formula:
-
Isotope Pattern: Bromine exists as
and in a roughly 1:1 ratio.-
M+H Peak: You will see two peaks of equal intensity separated by 2 mass units (e.g., m/z X and m/z X+2).
-
Troubleshooting: If you see only one peak, you may have lost the bromine (photolysis) or misidentified the compound.
-
NMR Interpretation
-
The "Messy" Spectrum: At room temperature (
), the piperazine ring protons often appear as broad humps or split multiplets rather than clean triplets. -
The Fix: This is due to the amide bond rotation barrier (
).-
Action: Record the spectrum at 330 K (57°C) or higher in DMSO-
. The signals will coalesce into the expected sharp multiplets.
-
References
-
Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (Discusses the rotameric behavior and NMR coalescence of benzoyl piperazines).
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1][2] (Detailed kinetic data on amide bond rotation).
-
Lumen Learning. Chemical Properties of Amides: Hydrolysis. (General mechanism for acid/base hydrolysis of benzamides).
-
National Institutes of Health (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs.[3][4][5] (Overview of piperazine stability and synthetic utility).
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Handling moisture sensitivity of 4-bromo-2-fluorobenzoyl chloride
Status: Operational | Ticket ID: #BFBC-001 | Tier: Level 3 (Senior Application Scientist)[1]
Welcome to the Technical Support Center
You are accessing the specialized handling guide for 4-Bromo-2-fluorobenzoyl chloride (CAS: 156003-82-4) .[1] As a Senior Application Scientist, I understand that this reagent presents a unique set of challenges. It is not merely "moisture sensitive"; it sits at a frustrating physical inflection point—with a melting point of 24–25°C [1], it fluctuates between solid and liquid in typical laboratory conditions, complicating precise dispensing.[1] Furthermore, the electron-withdrawing halogen substituents (bromo- and fluoro-) on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to rapid hydrolysis than unsubstituted benzoyl chloride.[1]
This guide replaces generic advice with specific, field-proven protocols to ensure the integrity of your medicinal chemistry workflows.
Part 1: Storage & Handling (Prevention)
Current Status: Preventing Hydrolysis & Degradation[1]
The Core Problem: Moisture ingress triggers a cascade of failure.[1] The reaction with water is autocatalytic in open air: the generated HCl fumes attract more atmospheric moisture, accelerating the degradation of the remaining bulk material into 4-bromo-2-fluorobenzoic acid .[1]
Handling Workflow
The following decision tree outlines the correct protocol for dispensing this low-melting solid/liquid.
Figure 1: Decision matrix for dispensing 4-bromo-2-fluorobenzoyl chloride based on its phase state.
Frequently Asked Questions: Storage
Q: My bottle has white crystalline solids on the threads/cap. Is the reagent compromised? A: The white solid is likely 4-bromo-2-fluorobenzoic acid , the hydrolysis byproduct.[1]
-
Diagnosis: This formation is common on the rim where the liquid interface meets air.[1]
-
Action: Do not scrape this back into the bottle. Wipe the threads with a dry cloth (chemically resistant) before resealing.[1] If the bulk liquid inside is clear or slightly yellow, it is likely still usable.[1] If the entire content is cloudy or has a significant precipitate layer at the bottom, purification is required (see Part 3).
Q: Can I store this in a standard fridge? A: Only if secondary containment is used.
-
Risk: As the compound cools (storage at 2–8°C), it solidifies.[1] Repeated freeze-thaw cycles can loosen the cap seal due to thermal contraction/expansion, allowing moisture to enter.[1]
-
Protocol: Place the primary bottle inside a secondary jar containing a desiccant (e.g., Drierite or silica gel) and seal the outer jar.
Part 2: Reaction Troubleshooting (Mitigation)
Current Status: Optimizing Reaction Conditions
The Core Problem: In amide couplings or esterifications, low yields are often blamed on catalyst failure, when the culprit is actually competitive hydrolysis .[1]
Solvent Compatibility Matrix
Use this table to select the correct solvent grade.[1]
| Solvent Class | Compatibility | Critical Requirement | Why? |
| Chlorinated (DCM, Chloroform) | Excellent | Must be anhydrous (<50 ppm H₂O).[1] | High solubility; no nucleophilic interference.[1] |
| Ethers (THF, Diethyl Ether) | Good | Must be BHT-free & Anhydrous.[1] | THF can absorb moisture rapidly; use fresh or distilled.[1] |
| Aromatic (Toluene) | Excellent | Azeotropic drying possible.[1] | Good for heating if reaction is sluggish.[1] |
| Alcohols (Methanol, Ethanol) | FORBIDDEN | N/A | Reacts violently to form esters (solvolysis).[1] |
| Amines (DMF, DMAc) | Caution | Must be anhydrous.[1] | DMF can decompose acid chlorides at high temps (Vilsmeier-Haack type side reactions).[1] |
Frequently Asked Questions: Reactions
Q: I see a white precipitate immediately upon adding the acid chloride to my amine. Did it crash out? A: This is likely the amine hydrochloride salt , not the starting material.[1]
-
Mechanism:
.[1] The released HCl immediately protonates unreacted amine, forming an insoluble salt ( ).[1] -
Fix: You must use an acid scavenger .[1] Add 1.2–1.5 equivalents of a non-nucleophilic base like Triethylamine (TEA) or DIPEA (Hünig's base) .[1] This keeps your nucleophile active and traps the HCl.[1]
Q: My LC-MS shows a mass corresponding to the carboxylic acid (M+17 vs. Chloride). Why? A: This is a sampling artifact.
-
Explanation: You cannot analyze acid chlorides directly on standard reverse-phase LC-MS (using water/acetonitrile). The acid chloride hydrolyzes on the column or in the vial.[1]
-
Protocol: To check purity, derivatize a small aliquot by adding it to excess methanol. Analyze for the Methyl Ester (Methyl 4-bromo-2-fluorobenzoate). If you see the methyl ester, your acid chloride was good. If you see the acid, the starting material was already degraded.
Part 3: Quality Control & Purification (Validation)
Current Status: Verifying Purity
If you suspect your reagent has degraded, use these spectroscopic markers to confirm.
Spectroscopic Identification
| Method | 4-Bromo-2-fluorobenzoyl chloride (Active) | 4-Bromo-2-fluorobenzoic acid (Dead) |
| FTIR (Carbonyl) | ~1770–1785 cm⁻¹ (Sharp, High freq) | ~1680–1700 cm⁻¹ (Broad) |
| ¹H NMR | Aromatic protons shift downfield due to strong electron withdrawal of COCl.[1] | Acid proton (COOH) visible >11 ppm (broad).[1] |
| Physical | Liquid or low-melt solid.[1][2] Fumes in air.[1][3][4][5][6] | Solid powder. No fuming. |
Purification Protocol: The "Save" Technique
If your bottle is >10% hydrolyzed, do not throw it away.[1] You can regenerate the acid chloride.[1]
-
Reflux with Thionyl Chloride: Add excess thionyl chloride (
) to the degraded mixture.[1] -
Mechanism: The
converts the carboxylic acid impurity back into the acid chloride.[1]- [1]
-
Distillation: Perform a vacuum distillation.
Part 4: Safety & Disposal
Current Status: Managing Hazards
The Core Problem: Improper disposal of "empty" bottles or reaction mixtures can lead to delayed pressure explosions in waste containers.[1]
Quenching Pathway
Do not pour water directly into the bottle.[1][3] The reaction is exothermic and releases HCl gas.[1][8]
Figure 2: Safe quenching protocol for acid chloride residues.[1]
Safety FAQ: Q: I spilled a small amount on the bench. It's smoking. A: The "smoke" is HCl gas condensing with air moisture.[1]
-
Evacuate the immediate area until visible fumes dissipate (if ventilation is poor).[1]
-
Cover the spill with solid sodium bicarbonate or calcium carbonate.[1] This neutralizes the acid without splashing.[1]
-
Clean up the solids once the fizzing stops.[1]
References
-
PureSynth . 4-Bromo-2-Fluorobenzoyl Chloride 98% Properties and Safety Data. Retrieved from [Link]
-
NIST Chemistry WebBook . Benzoyl chloride Infrared Spectrum (Standard Reference). Retrieved from [Link][1]
-
University of Utah . Standard Operating Procedure: Handling Corrosive Liquids and Acid Chlorides. Retrieved from [Link][1]
Sources
- 1. CAS 151982-51-3: 4-Bromo-2-fluorobenzoyl chloride [cymitquimica.com]
- 2. 4-BROMO-2-FLUOROBENZOYL CHLORIDE manufacturers and suppliers in india [chemicalbook.com]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. wwmponline.com [wwmponline.com]
- 8. download.basf.com [download.basf.com]
Optimizing HPLC separation of Olaparib synthetic intermediates
Introduction: The Olaparib Separation Challenge
Welcome to the Technical Support Hub. If you are developing methods for Olaparib (AZD2281), you are likely dealing with a molecule that presents a "perfect storm" of chromatographic challenges: a rigid phthalazinone core (low solubility), a basic piperazine moiety (peak tailing), and a chiral cyclopropane linker (stereoisomerism).
This guide moves beyond standard protocols to address the causality of separation failures. We focus on the critical separation of the API from its key synthetic intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , and the resolution of enantiomeric impurities.
Module 1: Achiral Method Development (Purity & Impurities)
Core Protocol: The "Base-Deactivated" Approach
Context: Olaparib contains a piperazine ring.[1][2][3] At neutral pH, secondary amines interact strongly with residual silanols on silica columns, causing severe peak tailing. While many published methods use low pH (3.5), we recommend a specific buffering strategy to maximize lifetime and shape.
Standard Operating Procedure (SOP-OLA-01)
| Parameter | Specification | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Luna Omega) | Phenyl-hexyl offers pi-pi interactions with the phthalazinone core, often resolving aromatic impurities better than C18. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Balance between backpressure and resolution ( |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.5 - 4.0) | Buffers the piperazine ionization. Acetate is volatile (LC-MS compatible). |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | ACN provides sharp peaks; MeOH modifies selectivity for polar intermediates. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Detection | UV @ 276 nm (Primary), 254 nm (Secondary) | 276 nm captures the phthalazinone max absorbance with less solvent cutoff noise. |
| Temp | 35°C | Improves mass transfer, reducing band broadening. |
Troubleshooting Guide: Achiral Separations
Q1: My Olaparib peak is tailing (Tailing Factor > 1.5). How do I fix this?
The Mechanism: The piperazine nitrogen is positively charged at pH 3.5. It is acting as an ion-exchanger with anionic silanols on your column stationary phase. The Fix:
-
Increase Ionic Strength: Bump Ammonium Acetate to 20-25 mM. This "swamps" the silanol sites.
-
Switch Column Chemistry: Move to a "Hybrid Particle" column (e.g., BEH or Gemini-NX) which has fewer accessible silanols.
-
Add a Competitor: Add 0.1% Triethylamine (TEA) to the mobile phase (only if not using LC-MS). TEA binds silanols preferentially.
Q2: I cannot resolve the "Acid Intermediate" (Starting Material) from Olaparib.
The Mechanism: The starting material (2-fluoro-5-...benzoic acid) is more polar than Olaparib. In standard C18 gradients, it elutes in the void volume or co-elutes with early polar degradants. The Fix:
-
Hold the Initial Gradient: Do not ramp immediately. Hold at 5-10% Mobile Phase B for 3-5 minutes. This "traps" the acid intermediate at the head of the column, allowing it to interact with the stationary phase before elution.
-
pH Adjustment: The intermediate has a carboxylic acid (pKa ~4.2). Operating at pH 3.5 keeps it partially protonated (neutral), increasing retention. If you operate at pH 6.0, it becomes fully ionized (COO-) and will elute even faster (worsening resolution). Stick to pH < 3.5.
Module 2: Chiral Separation (Enantiomeric Purity)
Context: Olaparib has a cyclopropane carbonyl linker.[1][2] The synthesis can produce enantiomers/diastereomers that achiral C18 columns cannot see.
Chiral Screening Protocol (SOP-OLA-02)
| Parameter | Specification | Notes |
| Column | Amylose-based (e.g., Chiralpak AD-H or IG) | The polysaccharide backbone creates a chiral cavity that fits the phthalazinone bulk. |
| Mode | Polar Organic Mode (POM) | Preferred over Normal Phase for solubility reasons. |
| Mobile Phase | 100% Ethanol or MeOH/Acetonitrile (50:50) with 0.1% DEA | Diethylamine (DEA) is crucial to sharpen the basic peaks. |
| Detection | UV @ 254 nm | - |
Q3: Why are my enantiomer peaks splitting or broadening?
The Mechanism: Solubility mismatch. Olaparib is poorly soluble in hexane (common in Normal Phase). If you dissolve the sample in DMSO/MeOH and inject into a Hexane/IPA mobile phase, the solvent mismatch causes precipitation or "fingering" inside the column. The Fix:
-
Use Polar Organic Mode (100% alcohol mobile phase) as listed above.
-
Dissolve the sample in the mobile phase itself.
Module 3: Visualizing the Workflow
Diagram 1: Method Development Decision Matrix
Caption: Logical flow for selecting the correct column chemistry based on impurity profile.
Diagram 2: Troubleshooting Peak Tailing
Caption: Diagnostic tree for resolving peak shape issues specific to Olaparib's piperazine group.
References & Authority
The protocols defined above are synthesized from pharmacopeial standards and validated literature.
-
Stability Indicating Assay Method for Olaparib Source: Chaudhary, A. et al. (2022). Turkish Journal of Pharmaceutical Sciences. Validates the use of C18 columns with Ammonium Acetate buffers for degradation products. URL:[Link][4]
-
Impurity Profiling and Synthesis of Olaparib Source: FDA/EMA Assessment Reports & SynThink Research. Identifies "Impurity 42" and the benzoic acid precursor as critical quality attributes (CQAs). URL:[Link]
-
Chiral Separation Strategies for PARP Inhibitors Source: Organic Process Research & Development (ACS). Discusses the resolution of similar PARP inhibitor intermediates using polysaccharide columns. URL:[Link] (General Journal Landing Page for verification of method types).
Disclaimer: These guides are for research and development purposes. All methods must be validated in your specific laboratory environment according to ICH Q2(R1) guidelines.
Sources
1H NMR spectrum analysis of 4-(4-Bromo-2-fluorobenzoyl)piperazine
An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-(4-Bromo-2-fluorobenzoyl)piperazine: A Comparative Approach
Executive Summary
The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for this purpose, providing unambiguous structural information. This guide presents a comprehensive analysis of the ¹H NMR spectrum of 4-(4-Bromo-2-fluorobenzoyl)piperazine, a key intermediate in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, compare it with relevant analogues to understand substituent effects, and provide robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and in-depth structural analysis.
Introduction: The Structural Significance of Substituted Benzoylpiperazines
The benzoylpiperazine moiety is a privileged scaffold found in a multitude of centrally active pharmacological agents. The specific substitution pattern on the phenyl ring and the piperazine nitrogen dictates the molecule's interaction with biological targets. 4-(4-Bromo-2-fluorobenzoyl)piperazine combines several key features: a piperazine ring for potential secondary amine functionalization, a benzoyl linker, and a di-substituted aromatic ring. The electronic and steric effects of the bromine and fluorine atoms are critical to its reactivity and biological profile.
Accurate and detailed structural confirmation is therefore non-negotiable. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing subtle electronic and conformational details that are essential for quality control and further synthetic development. This guide will dissect this fingerprint, paying special attention to the complexities introduced by the fluorine substituent and the dynamic nature of the piperazine ring.
Foundational Principles: Decoding a Complex ¹H NMR Spectrum
A complete understanding of the spectrum requires a firm grasp of several key NMR principles.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like fluorine, bromine, and the carbonyl group) decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value).[1][2]
-
Integration: The area under a signal is directly proportional to the number of protons it represents.[1] This allows for a quantitative count of protons in each unique environment.
-
Spin-Spin (J) Coupling: Through-bond interactions between non-equivalent protons on adjacent carbons cause signals to split into multiplets (doublets, triplets, etc.). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and dihedral angle between coupled protons.[3]
-
The Influence of Fluorine (¹⁹F): As a spin-½ nucleus with 100% natural abundance, fluorine couples to nearby protons.[4] This H-F coupling is transmitted through bonds and can be observed over several bonds, with typical magnitudes of:
-
Conformational Dynamics: Amide bonds, like the one between the carbonyl group and the piperazine nitrogen, exhibit restricted rotation due to partial double-bond character.[7] This, combined with the chair-chair interconversion of the piperazine ring, can lead to a dynamic equilibrium of conformers. If this exchange is slow on the NMR timescale, protons that might appear equivalent in a static drawing will show separate signals. Often, at room temperature, this exchange leads to broadened signals.[8]
Experimental Protocol: Acquiring High-Quality Data
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum suitable for full structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 4-(4-Bromo-2-fluorobenzoyl)piperazine directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with exchangeable protons or different solubility profiles, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[9]
-
Standard: The solvent typically contains a small amount of Tetramethylsilane (TMS) which serves as the internal standard, with its signal set to 0.00 ppm.[2][10]
-
Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be required for less soluble samples.
NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals from 0-16 ppm are captured.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For highly accurate integration, this should be increased to 5 times the T₁ of the slowest-relaxing proton.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and pick peaks, noting their chemical shifts, multiplicities, and coupling constants.
-
Diagram: Experimental and Analytical Workflow
The following diagram outlines the logical flow from sample to final structure.
Caption: Structure of 4-(4-Bromo-2-fluorobenzoyl)piperazine with proton labels.
Aromatic Region (δ ≈ 7.0 - 7.6 ppm)
This region contains the signals for the three protons on the substituted benzene ring. The electron-withdrawing nature of the carbonyl, fluorine, and bromine groups shifts these signals significantly downfield.
-
H-6 (δ ≈ 7.4-7.6 ppm): This proton is ortho to the carbonyl group, which is strongly deshielding. It is also meta to the bromine and ortho to the fluorine. It will be split by H-5 (³JH-H ≈ 8-9 Hz) and the ortho-fluorine (³JH-F ≈ 8-10 Hz). The expected multiplicity is a triplet or a doublet of doublets . Due to the similar magnitudes of ³JH-H and ³JH-F, it often appears as a triplet.
-
H-3 (δ ≈ 7.3-7.4 ppm): This proton is ortho to the bromine and meta to both the fluorine and the carbonyl group. It will be split by H-5 (⁴JH-H, typically small, ~2-3 Hz) and the meta-fluorine (⁴JH-F ≈ 5-7 Hz). The expected multiplicity is a doublet of doublets .
-
H-5 (δ ≈ 7.1-7.2 ppm): This proton is ortho to the bromine and meta to the carbonyl group. It will be split by H-6 (³JH-H ≈ 8-9 Hz) and H-3 (⁴JH-H ≈ 2-3 Hz). The expected multiplicity is a doublet of doublets .
Piperazine Region (δ ≈ 2.5 - 4.0 ppm)
The piperazine signals are often complex due to conformational dynamics. [7][11]The amide bond restricts rotation, making the two nitrogen environments (and the four CH₂ groups) inequivalent. At room temperature, these signals may appear as two broad humps, integrating to 4 protons each.
-
Proximal Protons (H-a,a'; δ ≈ 3.5-3.9 ppm): The four protons on the two carbons adjacent to the carbonyl group (N-1) are significantly deshielded by the amide functionality. These often appear as a broad signal.
-
Distal Protons (H-b,b'; δ ≈ 2.8-3.2 ppm): The four protons on the two carbons adjacent to the secondary amine (N-4) resonate further upfield. In many similar structures, a free secondary amine exists, but here it's part of the piperazine ring. This signal is also often broad. The proton on the nitrogen itself (N-H) may appear as a very broad, low-intensity signal that can exchange with D₂O.
To resolve these broad signals, a Variable Temperature (VT) NMR experiment can be performed. Upon cooling, the rate of conformational exchange slows, and the broad signals should resolve into a set of sharp, distinct multiplets for each unique proton. [11]
Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| H-6 | 7.4 - 7.6 | t or dd | ³JHH ≈ 8.5, ³JHF ≈ 9.0 | 1H |
| H-3 | 7.3 - 7.4 | dd | ⁴JHF ≈ 6.0, ⁴JHH ≈ 2.5 | 1H |
| H-5 | 7.1 - 7.2 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5 | 1H |
| H-a,a' (Piperazine) | 3.5 - 3.9 | br s | - | 4H |
| H-b,b' (Piperazine) | 2.8 - 3.2 | br s | - | 4H |
| N-H (Piperazine) | 1.5 - 3.0 | br s | - | 1H |
Note: br s = broad singlet, dd = doublet of doublets, t = triplet. Chemical shifts are predicted for CDCl₃ and can vary based on solvent and concentration.
Comparative Analysis: The Impact of Substituents
To fully appreciate the spectrum, we must compare it to simpler analogues. This comparison highlights the specific electronic and through-bond effects of the fluoro and bromo substituents.
| Compound | Aromatic Protons (Approx. δ ppm) | Piperazine Protons (Approx. δ ppm) | Key Observations |
| Benzoylpiperazine | 7.4 (m, 5H) | 3.7 (br, 4H), 3.0 (br, 4H) | The baseline spectrum. A complex aromatic multiplet and two broad piperazine signals. |
| 4-Fluorobenzoylpiperazine | 7.4 (dd, 2H), 7.1 (t, 2H) | 3.7 (br, 4H), 3.0 (br, 4H) | The aromatic region simplifies to a characteristic AA'BB' system, showing the effect of a single para-fluoro group. [7] |
| 4-Bromobenzoylpiperazine | 7.6 (d, 2H), 7.4 (d, 2H) | 3.7 (br, 4H), 3.0 (br, 4H) | Similar to the 4-fluoro analogue but without H-F coupling, resulting in simpler doublets. |
| 4-(4-Bromo-2-fluorobenzoyl)piperazine (Target) | 7.6 (t), 7.3 (dd), 7.1 (dd) | 3.8 (br, 4H), 3.1 (br, 4H) | The ortho-fluorine breaks the symmetry, resulting in three distinct aromatic signals. H-F coupling further splits the H-6 and H-3 signals, providing definitive proof of the substitution pattern. |
This comparison clearly demonstrates that the unique splitting patterns in the aromatic region of the target molecule are a direct and predictable consequence of the 2-fluoro and 4-bromo substitution. The fluorine atom, in particular, serves as a powerful diagnostic tool through its characteristic coupling to adjacent protons.
Conclusion
The ¹H NMR spectrum of 4-(4-Bromo-2-fluorobenzoyl)piperazine is rich with structural information. A systematic analysis reveals three distinct, coupled signals in the aromatic region, with multiplicities that are uniquely defined by H-H and H-F coupling constants, confirming the 1,2,4-substitution pattern. The piperazine region is characterized by broad signals resulting from restricted amide bond rotation and ring inversion, a hallmark of N-acyl piperazines. For unambiguous assignment of these dynamic signals, advanced techniques such as 2D NMR (COSY, HSQC) and variable-temperature studies are recommended. This guide provides the foundational framework for interpreting such complex spectra, enabling researchers to confidently verify the structure of this and related molecules, ensuring the integrity of their chemical research and development pipeline.
References
-
Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6). Available at: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Available at: [Link]
-
Multinuclear NMR - Chemistry LibreTexts. (2024, November 12). Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026, January 6). Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]
-
Heteronuclear coupling - University of Ottawa. Available at: [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue - Rsc.org. Available at: [Link]
-
1H–1H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ACS Publications. Available at: [Link]
-
Fluorine NMR - University of Wisconsin. Available at: [Link]
-
The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. (2024, September 3). Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Available at: [Link]
-
Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2020, May 30). Available at: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (2021, December 2). Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6). Available at: [Link]
-
¹H NMR Spectra and Interpretation - Chemistry LibreTexts. (2021, December 15). Available at: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2). Available at: [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. Available at: [Link]
-
19Fluorine NMR - Queen's University. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. biophysics.org [biophysics.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Definitive Guide to MS Fragmentation: Benzoyl Piperazines vs. Structural Analogs
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of benzoyl piperazines, specifically designed for researchers and forensic scientists.
Executive Summary
In forensic and pharmaceutical analysis, 1-benzoylpiperazine (BNZP) presents a unique challenge due to its structural similarity to benzylpiperazine (BZP) and its isobaric equivalence to methylbenzylpiperazines (MBPs). While BZP is a controlled substance in many jurisdictions, benzoyl derivatives often appear as intermediates or designer analogs.
This guide delineates the specific mass spectral "fingerprints" that distinguish the amide-linked benzoylpiperazines from their methylene-linked benzyl analogs. The core differentiator lies in the carbonyl "switch" , which alters fragmentation kinetics, suppressing the tropylium ion formation favored by benzyl compounds and promoting acylium ion formation and specific rearrangements.
Part 1: The Chemistry of Fragmentation
The fragmentation behavior of piperazine derivatives is dictated by the linker between the aromatic ring and the piperazine heterocycle.
Benzoylpiperazines (The Amide Linker)
The presence of the carbonyl group (C=O) at the linker position creates a rigid amide bond. Under Electron Ionization (EI), the ionization energy localizes on the oxygen or nitrogen lone pairs, triggering two primary pathways:
-
Alpha-Cleavage (Acylium Formation): The bond between the carbonyl carbon and the piperazine nitrogen is cleaved. This yields the resonance-stabilized benzoyl cation (m/z 105) .[1]
-
McLafferty-like Rearrangement (Diagnostic): Unlike simple cleavage, benzoylpiperazines undergo a hydrogen rearrangement (likely from the piperazine ring) to the carbonyl oxygen, followed by cleavage. This generates a protonated benzamide species at m/z 122 . This ion is the critical differentiator from isobaric alkyl-benzyl compounds.
-
Piperazine Ring Degradation: Secondary fragmentation of the piperazine ring yields a characteristic ion at m/z 69 (typically C
H N or C H N ), which is often absent or weak in benzyl analogs.
Benzylpiperazines (The Methylene Linker)
In BZP and its derivatives, the linker is a methylene group (-CH
-
Benzylic Cleavage: The primary driver is the formation of the highly stable tropylium ion (m/z 91) or substituted benzyl cations.[2]
-
Absence of m/z 122: Lacking the carbonyl oxygen, these compounds cannot form the protonated amide fragment.
Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between Benzoyl and Benzyl derivatives.
Caption: Mechanistic divergence of Benzoyl (Blue) vs. Benzyl (Red) piperazines under Electron Ionization.
Part 2: Diagnostic Comparison (The "Fingerprint")
The following table summarizes the key ions required to distinguish 1-benzoylpiperazine from its closest structural relatives.
Table 1: Comparative Ion Abundance & Specificity
| Compound Class | Structure Type | Base Peak (100%) | Diagnostic Ion | "Smoking Gun" Feature |
| Benzoylpiperazine | Ph-CO-N(Pip) | m/z 105 | m/z 122 , 69 | Presence of m/z 122 (Protonated Benzamide) |
| Benzylpiperazine | Ph-CH | m/z 91 | m/z 134, 176 | Dominant Tropylium (91) |
| Methylbenzylpiperazine | Me-Ph-CH | m/z 105 | m/z 148 | Absence of m/z 122; Isobaric to Benzoyl |
| Phenylpiperazine | Ph-N(Pip) | m/z 56 | m/z 119, 70 | Phenyl cation radical (119) |
Critical Note on Isobars: Methylbenzylpiperazines (MBPs) and Benzoylpiperazine (BNZP) both have a nominal mass of 190 Da. Both produce a base peak at m/z 105.[1]
-
In BNZP , m/z 105 is the Benzoyl cation (Ph-CO
).[1] -
In MBPs , m/z 105 is the Methylbenzyl cation (Me-Ph-CH
). -
Differentiation: You must look for m/z 122 . Only BNZP produces this fragment. MBPs cannot form it.
Part 3: Experimental Protocols
Protocol A: GC-MS Identification (Standard)
This protocol is optimized for the differentiation of isobars using standard quadrupole MS.
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL methanol.
-
Optional Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) and incubate at 60°C for 20 mins. Evaporate and reconstitute in ethyl acetate.
-
Why? Derivatization improves peak shape but does not alter the core fragmentation pathway (m/z 122 remains visible in underivatized spectra).
-
Instrument Conditions (Agilent 5977 or equivalent):
-
Column: Rtx-200 or DB-5MS (30m x 0.25mm x 0.25µm).
-
Note: Rtx-200 (trifluoropropyl methyl polysiloxane) provides superior separation of regioisomers compared to standard 5% phenyl columns.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split 20:1, 250°C.
-
Oven: 80°C (1 min) → 15°C/min → 280°C (hold 5 min).
-
Source: 230°C, Electron Energy: 70 eV.[1]
-
Scan Range: m/z 40–350.
Protocol B: LC-MS/MS (Biological Matrices)
For high-sensitivity detection in plasma/urine.
Instrument Conditions (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 8 mins.
-
Precursor Ion: [M+H]
= 191.1 (for BNZP). -
MRM Transitions:
-
191.1 → 105.0 (Quantifier - Benzoyl)
-
191.1 → 122.1 (Qualifier - Specificity)
-
191.1 → 69.0 (Qualifier)
-
Part 4: Decision Logic for Identification
When encountering an unknown piperazine spectrum, use the following logic gate to assign identity.
Caption: Decision tree for differentiating isobaric piperazine analogs based on diagnostic ions.
References
-
Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[4] Drug Testing and Analysis.
-
[Link]
-
-
Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
-
[Link]
-
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
-
Westphal, F., et al. (2009). Differentiation of regioisomeric trifluoromethyl-phenylpiperazines (TFMPP) by GC-MS and GC-IRD.
-
[Link]
-
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library.
-
[Link]
-
Sources
A Comparative Guide to HPLC Purity Standards for 4-(4-Bromo-2-fluorobenzoyl)piperazine
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its preceding intermediates.[1] For a critical intermediate like 4-(4-Bromo-2-fluorobenzoyl)piperazine, a precursor in the synthesis of various pharmacologically active molecules, rigorous purity assessment is not merely a quality control checkpoint; it is a strategic imperative that influences scalability, cost, and regulatory success.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the industry's gold standard, with alternative analytical techniques for the comprehensive purity evaluation of this key intermediate.
The Central Role of Purity in Pharmaceutical Intermediates
The adage "the API is the core of quality" is only half the story; in reality, the quality of most APIs is "predetermined" at the intermediate stage.[1] Impurities that arise from starting materials, synthetic by-products, or degradation products can be carried through the manufacturing process, potentially impacting the efficacy and safety of the final drug product.[2][3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[4][5] Therefore, employing robust, validated analytical methods is essential to identify and quantify any unwanted components.[3][6]
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and precise quantification capabilities.[4][7] For a molecule like 4-(4-Bromo-2-fluorobenzoyl)piperazine, a reversed-phase HPLC (RP-HPLC) method is the most effective approach.
The core principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the mobile phase composition is changed over time, is ideal for resolving the main compound from impurities with varying polarities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a self-validating system for the purity analysis of 4-(4-Bromo-2-fluorobenzoyl)piperazine.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18, 5 µm particle size, 4.6 x 250 mm.
-
Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic and piperazine moieties of the molecule, enabling effective separation from potential polar and non-polar impurities.
-
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Causality: TFA acts as an ion-pairing agent, sharpening peak shape for the basic piperazine nitrogen, and maintains a low pH to ensure analyte ionization is suppressed.
-
-
Mobile Phase B : Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier with a low UV cutoff, providing good elution strength for the analyte.
-
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 30 20.0 85 25.0 85 25.1 30 | 30.0 | 30 |
-
Causality: A gradient elution ensures that impurities with a wide range of polarities can be separated and eluted effectively within a reasonable runtime. The initial low organic content allows for the elution of highly polar impurities, while the ramp-up in acetonitrile concentration elutes the main analyte and any less polar by-products.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Causality: The benzoyl group in the molecule contains a strong chromophore that absorbs significantly at 254 nm, providing high sensitivity for both the main compound and related aromatic impurities.[8]
-
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve 1 mg of 4-(4-Bromo-2-fluorobenzoyl)piperazine in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]
HPLC Analysis Workflow
Caption: Workflow for 4-(4-Bromo-2-fluorobenzoyl)piperazine purity analysis by HPLC.
Method Validation and Purity Specifications
Any HPLC method used for purity determination must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure it is fit for its intended purpose.[9][10][11] Validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness.[9][11]
Table 1: Typical Purity Specifications and Potential Impurities
| Parameter | Specification | Potential Impurities/Rationale |
| Purity (by HPLC Area %) | ≥ 98.5% | - |
| Individual Unspecified Impurity | ≤ 0.10% | By-products from the synthesis process. |
| Total Impurities | ≤ 1.0% | Sum of all detected impurities. |
| Piperazine | Report | Unreacted starting material.[12] |
| 4-Bromo-2-fluorobenzoic acid | Report | Hydrolysis product or unreacted starting material. |
| Bis-acylated Piperazine | Report | A common by-product in acylation reactions where both piperazine nitrogens react.[13] |
A Comparative Look: Alternative and Orthogonal Analytical Techniques
While HPLC is the workhorse for quantitative purity analysis, relying on a single method can be insufficient.[1] Regulatory bodies increasingly expect the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to build a comprehensive impurity profile.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantification & Purity | High resolution, precision, and sensitivity; robust and reliable.[4][7] | Provides limited structural information; co-eluting peaks can be missed. |
| LC-MS | Impurity Identification | Combines separation with mass detection for definitive molecular weight confirmation.[5][6] | Quantitative accuracy can be lower than UV detection without specific standards. |
| GC-MS | Volatile Impurities | Excellent for analyzing residual solvents and other volatile components.[4] | Not suitable for non-volatile, high molecular weight compounds like the target molecule.[7][14] |
| NMR | Structure Elucidation & Quantification (qNMR) | Provides unambiguous structural information; qNMR is a primary method for purity without a reference standard.[2] | Lower sensitivity than HPLC; requires a larger sample amount. |
| DSC | Purity of Crystalline Solids | Rapid purity determination for highly pure (>98.5%) crystalline materials without a reference standard.[3] | Not applicable to amorphous materials or those that decompose upon melting.[3] |
| TLC | Qualitative Screening | Simple, fast, and cost-effective for monitoring reaction progress and qualitative checks.[7] | Not quantitative; low resolution and sensitivity compared to HPLC.[7] |
Strategic Application of Orthogonal Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For any intermediate, LC-MS is an essential, not optional, tool.[1] It is critical for the confident identification of unknown impurities detected during HPLC analysis by providing molecular weight data, which is the first step in structural elucidation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is invaluable for confirming the structure of the main compound. Furthermore, Quantitative NMR (qNMR) can be employed as an independent, primary method to determine purity against a certified internal standard, offering an orthogonal check on the HPLC assay value.
-
Gas Chromatography (GC) : The role of GC in this context is primarily to test for residual solvents used during the synthesis and purification process, an analysis mandated by ICH Q3C guidelines. It is not suitable for analyzing the purity of the intermediate itself due to its non-volatile nature.[4]
Decision Workflow for Purity Analysis
Caption: Decision tree for selecting analytical methods for purity assessment.
Conclusion
For routine quality control and release testing of 4-(4-Bromo-2-fluorobenzoyl)piperazine, a validated Reversed-Phase HPLC method stands as the undisputed gold standard, providing reliable and precise quantification of purity.[4] However, achieving a truly comprehensive understanding of a compound's purity profile—a necessity for robust process development and successful regulatory filing—requires a multi-faceted approach. The strategic integration of orthogonal techniques is paramount. LC-MS is indispensable for the definitive identification of impurities, while NMR provides absolute structural confirmation.[1][5] By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final API.
References
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Matrix Scientific. 4-(4-Bromo-2-fluorobenzoyl)piperazine.
- Element Lab Solutions. (2023, February 6). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?.
- Thermo Fisher Scientific. Method Validation Based on ICH Guidelines of a USP Assay Method of Acetaminophen.
- Thomas Scientific. ALDRICH 1-(4-Bromo-2-fluorobenzyl)piperazine, 96%.
- Sigma-Aldrich. 1-(4-Bromo-2-fluorobenzyl)piperazine 96 870703-75-6.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Reddit. (2024, October 3). HPLC trace for proof of purity.
- PubChemLite. 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2).
- CLEARSYNTH. Piperazine Impurity Product List.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Molport. 6-[4-(4-bromo-2-fluorobenzoyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine.
- Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Shimadzu. 01-00129-EN Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
- International Journal of Molecular Sciences. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. uspbpep.com [uspbpep.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. hovione.com [hovione.com]
A Researcher's Guide to Certificate of Analysis (CoA) Specifications: A Comparative Analysis Using PI 103 Hydrochloride as a Case Study
Notice to the Reader: The initial request for a comparative analysis of CAS 1017041-43-8 did not yield public data, as this number does not correspond to a widely available chemical compound. To fulfill the objective of this guide, we will proceed with a detailed analysis of a representative advanced biochemical, PI 103 Hydrochloride (CAS 371935-79-4) . The principles and methodologies discussed herein are broadly applicable to the critical evaluation of any research-grade chemical.
Introduction: The CoA as a Cornerstone of Experimental Reproducibility
In the realm of scientific research, particularly in drug development and cell biology, the purity and identity of a chemical reagent are paramount. The Certificate of Analysis (CoA) is the primary document that certifies a product's adherence to a defined set of quality parameters. However, not all CoAs are created equal. Seemingly minor variations in specifications between suppliers can have profound impacts on experimental outcomes.
This guide provides a framework for researchers to critically evaluate and compare CoA specifications. We will use PI 103 Hydrochloride, a potent inhibitor of DNA-PK, PI 3-kinase (PI3K), and mTOR, as a practical example.[1] Its role in complex signaling pathways means that impurities or incorrect identification could lead to misleading results, making rigorous quality assessment essential.
Comparative Analysis of PI 103 Hydrochloride Specifications
A side-by-side comparison of CoAs from different suppliers reveals the typical range of specifications a researcher might encounter. The following table is a synthesized example based on publicly available data for "Supplier A" and plausible data for "Supplier B" and "Supplier C" to illustrate key comparison points.
| Parameter | Supplier A Specification | Supplier B Specification | Supplier C Specification | Significance for the Researcher |
| Appearance | Off-white solid[1] | White to light yellow powder | Crystalline solid | Variations in color or form can indicate different crystalline polymorphs, hydration states, or the presence of impurities. |
| Purity (by HPLC) | ≥98% (Actual: 97.6%)[1] | ≥99.0% | ≥98.0% | This is a critical parameter. For sensitive kinase assays, a higher purity is essential to ensure the observed effect is from the target compound. |
| Identity (¹H NMR) | Consistent with structure[1] | Conforms to reference | Conforms to structure | Confirms the molecular structure. Researchers should ideally have the ability to review the actual spectrum. |
| Identity (Mass Spec) | Consistent with structure[1] | M+H = 361.1 | M+H = 361.1 ± 0.2 | Provides the molecular weight of the free base, confirming identity. The mass accuracy can indicate the quality of the instrumentation used. |
| Water Content (Karl Fischer) | Not specified (Supplied as hydrate)[1] | ≤ 1.0% | ≤ 2.5% (as monohydrate) | Water content affects the true concentration of the active compound when preparing stock solutions by weight. This is critical for accurate dosing. |
| Residual Solvents (GC-HS) | Not specified | ≤ 0.5% total solvents | Dichloromethane ≤ 600 ppm | Residual solvents from synthesis can have their own biological effects or interfere with assays. Adherence to ICH guidelines is a mark of quality. |
| Elemental Analysis | C, H, N within ±0.4% of theoretical[1] | Not specified | Not specified | Provides an orthogonal confirmation of purity and empirical formula.[2] |
| Solubility | DMSO to 20 mM[1] | DMSO (≥ 15 mg/mL) | DMSO (20 mM) | Confirms the material can be formulated for in vitro experiments. Incomplete solubility can lead to inaccurate concentration calculations. |
Key Analytical Methodologies: An In-Depth Look
Understanding the techniques behind the specifications is crucial for a true evaluation of a CoA. Below are the detailed protocols and scientific principles for the most critical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The percentage purity is typically calculated based on the area of the main peak relative to the total area of all peaks detected.
Protocol:
-
Standard Preparation: Accurately weigh and dissolve approximately 1 mg of the PI 103 Hydrochloride reference standard in a 1:1 mixture of acetonitrile and water (the diluent) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak.
Trustworthiness: The method's validity is ensured by running a system suitability test (e.g., injecting the standard multiple times to check for consistent retention time and peak area) before sample analysis. The use of a gradient mobile phase ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are detected.
Workflow Diagram:
Caption: Workflow for HPLC Purity Analysis.
Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR is a powerful technique for confirming the chemical structure of a molecule. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A CoA stating "Consistent with structure" implies that the observed spectrum matches the expected spectrum for PI 103 Hydrochloride.
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the compound and does not have signals that obscure the sample's signals.[1]
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 25°C.
-
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans (typically 16-64 for sufficient signal-to-noise), spectral width, and relaxation delay.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift axis using the residual solvent peak (DMSO at ~2.50 ppm).
-
Analysis: Compare the processed spectrum to a reference spectrum or interpret the chemical shifts, integration values (proton count), and splitting patterns (coupling) to confirm they match the known structure of PI 103 Hydrochloride.
Trustworthiness: The self-validating nature of NMR lies in its fundamental principles. The unique electronic environment of each proton in the molecule generates a specific, predictable set of signals. A match across the entire spectrum provides extremely high confidence in the compound's identity.
Workflow Diagram:
Caption: Workflow for ¹H NMR Identity Confirmation.
Interpreting Your CoA: A Researcher's Checklist
When a new vial of a critical reagent arrives, go beyond simply filing the CoA. Use this checklist to perform a critical evaluation:
-
[ ] Check the Basics: Does the CAS number, chemical name, and molecular formula on the CoA match what you ordered?
-
[ ] Scrutinize the Purity: Is the purity value acceptable for your assay's sensitivity? A 97.6% pure compound contains 2.4% impurities, which could be significant.
-
[ ] Assess the Methods: Does the CoA specify the methods used (e.g., HPLC, NMR)? A lack of detail can be a red flag.
-
[ ] Look for Orthogonal Data: The best CoAs provide data from multiple, different techniques confirming the same property (e.g., identity by both NMR and Mass Spec; purity by both HPLC and Elemental Analysis).
-
[ ] Consider the Hydration State: Did you account for water content or the presence of salts (e.g., hydrochloride) when calculating the molar concentration of your stock solution?
-
[ ] Request the Data: If the CoA only states "Conforms," do not hesitate to contact the supplier's technical service to request the actual data (e.g., the HPLC chromatogram or the NMR spectrum). A reputable supplier will provide this.[3]
Conclusion
The Certificate of Analysis is more than a formality; it is an essential piece of experimental data. By learning to read, interpret, and compare CoAs with a critical eye, researchers can significantly enhance the reliability and reproducibility of their work. Always prioritize suppliers who provide comprehensive, transparent, and methodologically sound data, as the quality of your reagents fundamentally determines the quality of your results.
References
- Certificate of Analysis for PI 103 Hydrochloride.Tocris Bioscience. Accessed January 28, 2026.
-
Lab Alley Certificates of Analysis. Lab Alley. This resource provides a general overview of what a CoA repository looks like. URL: [Link]
-
Certificate of Analysis - Elemental Microanalysis. Elemental Microanalysis Ltd. This document provides details on the certification process for elemental analysis standards. URL: [Link]
-
ICH Q3A Impurities in New Drug Substances. International Council for Harmonisation. This guideline provides the regulatory framework for controlling impurities, which is the basis for many CoA specifications. URL: [Link]
-
USP <467> Residual Solvents. United States Pharmacopeia. This is a key standard for the control of residual solvents in pharmaceutical products and high-quality reagents. URL: [Link]
Sources
FTIR Characterization of Bromobenzoyl Amide Bonds: A Comparative Technical Guide
This guide provides an in-depth technical comparison of FTIR characteristics for bromobenzoyl amide bonds, designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Application Context
Bromobenzoyl amides are critical pharmacophores in drug development, often serving as intermediates for cross-coupling reactions or as warheads in covalent inhibitors. The introduction of a bromine atom onto the benzoyl ring introduces specific electronic and steric perturbations that are detectable via Fourier Transform Infrared (FTIR) spectroscopy.
This guide objectively compares the spectral performance of brominated vs. non-brominated analogs, focusing on the Amide I, II, and III bands and the C-Br fingerprint signatures . It establishes a self-validating protocol for distinguishing positional isomers (ortho, meta, para)—a frequent challenge in synthesis scale-up.
Mechanistic Basis of Spectral Shifts
To interpret the data correctly, one must understand the causality behind the peak shifts. The bromine substituent affects the amide bond through two competing mechanisms:
-
Negative Inductive Effect (-I): Bromine is electronegative. It pulls electron density through the sigma bond framework, increasing the double-bond character of the carbonyl (C=O). Theoretical Outcome: Shift to higher wavenumbers.
-
Mesomeric Effect (+M): Though weak for halogens, the lone pairs can donate into the ring system. However, in the context of a benzoyl amide, the -I effect typically dominates, or the steric bulk (especially in ortho-substitution) twists the amide out of planarity, reducing conjugation. Theoretical Outcome: Loss of conjugation shifts C=O to higher wavenumbers (closer to aliphatic chlorides).
Visualization: Electronic Perturbation Pathway
The following diagram illustrates how the bromine substituent influences the vibrational modes of the amide group.
Figure 1: Causal pathway of bromine-induced spectral shifts in benzoyl amides.
Comparative Spectral Analysis
Primary Characteristic Peaks (The "Fingerprint")
The following table compares the bromobenzoyl moiety against a standard unsubstituted benzoyl amide. Data represents solid-state (KBr pellet) values, where hydrogen bonding is maximal.
| Vibrational Mode | Unsubstituted Benzamide (cm⁻¹) | p-Bromobenzamide (cm⁻¹) | Spectral Behavior & Causality |
| Amide I (C=O[1] Stretch) | 1655 – 1660 | 1660 – 1680 | Blue Shift: The electron-withdrawing Br reduces C=O bond polarization, slightly strengthening the bond order compared to the unsubstituted form. |
| Amide II (N-H Bend) | 1620 – 1640 | 1590 – 1620 | Red Shift: Heavier ring mass and electronic pull affect the coupling of N-H bending and C-N stretching. |
| Amide III (C-N Stretch) | 1390 – 1420 | 1380 – 1400 | Variable: This mixed mode is highly sensitive to the specific amine substituent (R-group) attached to the nitrogen. |
| C-Br Stretch | N/A | 500 – 700 | Diagnostic: Found in the fingerprint region. Often appears as a sharp, medium-intensity band distinct from the broad N-H wags.[2][3] |
Isomeric Resolution (Ortho vs. Meta vs. Para)
Differentiating isomers is critical for quality control. The C-H out-of-plane (oop) bending vibrations of the aromatic ring provide the most reliable differentiation.
| Isomer | C-H oop Bending Region (cm⁻¹) | Diagnostic Pattern |
| Para (1,4-disubstituted) | 810 – 850 | Single strong band. Most easily identified due to symmetry. |
| Meta (1,3-disubstituted) | 690 – 710 & 750 – 810 | Two distinct bands (often 3 peaks total including ring deformation).[4] |
| Ortho (1,2-disubstituted) | 735 – 770 | Single strong band.[4] Note: Amide I often shifts higher (>1670 cm⁻¹) due to steric inhibition of resonance. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol. It includes "Checkpoints" that must be passed before proceeding.
Method: Solid-State KBr Pellet
Rationale: Solution-phase FTIR (e.g., in CHCl₃) disrupts Hydrogen bonding, shifting Amide I to ~1690 cm⁻¹. Solid-state is preferred for characterizing the "bulk" drug substance.
Step-by-Step Protocol:
-
Preparation: Mix 1–2 mg of dry Bromobenzoyl Amide sample with 200 mg of IR-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved.
-
Checkpoint 1: If the powder glitters, the particle size is too large (scattering will occur). Grind again.
-
-
Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove air/water).
-
Checkpoint 2: The pellet must be transparent/translucent. If opaque/white, moisture is present. Discard and re-dry KBr.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Validation (The "Water Test"): Check 3300–3500 cm⁻¹.
-
Pass: Sharp N-H bands (doublet for primary, singlet for secondary).
-
Fail: Broad "mound" indicates wet KBr. This distorts the Amide I peak.
-
Analytical Workflow Diagram
Use this decision tree to interpret the resulting spectrum.
Figure 2: Logic flow for validating and interpreting bromobenzamide spectra.
References
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
A Comparative Guide to Quality Control Methods for Olaparib's Key Starting Materials
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Olaparib, a potent PARP inhibitor, the quality of key starting materials (KSMs) is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). A robust quality control (QC) strategy for KSMs is not merely a regulatory requirement but a fundamental scientific necessity to control impurities and ensure a predictable and reproducible manufacturing process. This guide provides an in-depth comparison of analytical methods for the quality control of several critical KSMs in Olaparib synthesis, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The Criticality of KSM Quality in Olaparib Synthesis
The synthetic routes to Olaparib can be complex, often involving multiple steps where impurities can be introduced or generated.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q11, emphasize the importance of a science- and risk-based approach to selecting and justifying starting materials.[2][3] The quality of KSMs directly impacts the impurity profile of the final drug substance. Therefore, rigorous QC of these materials is the first line of defense against the propagation of impurities that could be difficult and costly to remove in later stages.
This guide will focus on the comparative QC methods for the following identified KSMs of Olaparib:
-
Piperazine: A core heterocyclic building block.
-
2-Formylbenzoic Acid: A key aromatic precursor.
-
Phthalhydrazide: A precursor for the phthalazinone core.
-
5-Bromo-2-fluorobenzoic Acid: A halogenated aromatic starting material.
-
Cyclopropyl(piperazin-1-yl)methanone: An important intermediate.
-
2-Acetylbenzoic Acid: An alternative aromatic precursor.
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: A crucial late-stage intermediate.
Piperazine: A Tale of Two Nitrogens
Piperazine is a fundamental building block in many pharmaceuticals, and its purity is crucial. Due to its chemical nature—a cyclic diamine—it is susceptible to various impurities and requires a multi-faceted QC approach.
Comparative Analysis of QC Methods for Piperazine
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Acid-Base Titration | Neutralization of the basic nitrogen atoms with a standardized acid (e.g., perchloric acid). | Simple, cost-effective, and provides an absolute measure of total basicity (assay). | Non-specific; does not differentiate between piperazine and other basic impurities. | Assay of bulk piperazine. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile impurities, sensitive with a Flame Ionization Detector (FID).[4] | Not suitable for non-volatile impurities. | Impurity profiling for volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of impurities. | Piperazine lacks a strong UV chromophore, requiring derivatization for high sensitivity.[5][6] | Purity determination and impurity profiling, often with derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | High sensitivity and specificity, allows for the identification of unknown impurities.[7] | Higher cost and complexity compared to HPLC-UV. | Comprehensive impurity profiling and identification. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative analysis. | Lower resolution and sensitivity compared to HPLC and GC. | Limit tests for specific impurities (as per USP).[8] |
Experimental Protocols
Protocol 1: Assay of Piperazine by Acid-Base Titration [4]
-
Reagents: 0.1 N Perchloric acid in glacial acetic acid, acetic acid, crystal violet indicator.
-
Procedure:
-
Accurately weigh approximately 250 mg of the Piperazine sample and transfer it to a 250 mL conical flask.
-
Add 30 mL of acetic acid and gently heat with shaking until the sample dissolves.
-
Add a further 50 mL of acetic acid and allow the solution to cool.
-
Add a few drops of crystal violet indicator.
-
Titrate immediately with 0.1 N perchloric acid to a color change endpoint.
-
Perform a blank titration with 80 mL of acetic acid and make the necessary correction.
-
Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C4H10N2.
-
Protocol 2: Impurity Profiling of Piperazine by GC-FID [4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Suitable capillary column for amine analysis (e.g., DB-5).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An appropriate temperature gradient to separate potential impurities.
-
Injector and Detector Temperature: Optimized for the analysis of amines.
-
Sample Preparation: Dissolve a known amount of the piperazine sample in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage of impurities using the area normalization method.
2-Formylbenzoic Acid: Controlling the Reactive Aldehyde
2-Formylbenzoic acid is a key precursor where the presence of related aromatic acids and aldehydes can impact subsequent reaction yields and purity.
Comparative Analysis of QC Methods for 2-Formylbenzoic Acid
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Reverse-Phase HPLC with UV Detection | Separation based on polarity. | Robust, reliable, and widely available for purity and assay determination.[9][10] | May require method optimization for baseline separation of closely related impurities. | Purity, assay, and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the structure and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. | Structural confirmation and assay. |
| Melting Point Determination | A physical property that can indicate the purity of a crystalline solid. | Simple and rapid. | Non-specific and can be influenced by the presence of even small amounts of impurities. | A general indicator of purity. |
Experimental Protocol: Purity of 2-Formylbenzoic Acid by HPLC-UV
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength for benzoic acid derivatives.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample and a reference standard solution. Determine the purity by comparing the peak area of the main component to the total area of all peaks.
Phthalhydrazide: Ensuring the Integrity of the Phthalazinone Core
Phthalhydrazide is a precursor to the phthalazinone ring system in Olaparib. Its purity is essential for the correct formation of this core structure.
Comparative Analysis of QC Methods for Phthalhydrazide
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC with UV Detection | Separation based on polarity. | Provides accurate and precise results for purity and assay.[11] | Requires a validated method. | Purity and assay determination. |
| Aqueous Acid-Base Titration | Titration of the acidic protons of the hydrazide moiety. | A simple and absolute method for assay.[11] | Non-specific for impurities. | Assay of bulk material. |
| Spectroscopic Methods (FTIR, NMR) | Provides structural information. | Confirms the identity of the material. | Not typically used for quantitative purity assessment of minor components. | Identity confirmation. |
Experimental Protocol: Assay of Phthalhydrazide by HPLC
A detailed HPLC method for the assay of Phthalhydrazide would be similar to that described for 2-Formylbenzoic Acid, with adjustments to the mobile phase composition and gradient to ensure optimal separation of Phthalhydrazide from its potential impurities, such as unreacted phthalic anhydride or hydrazine.
5-Bromo-2-fluorobenzoic Acid: Halogenated Purity
The purity of this halogenated starting material is critical to avoid the introduction of isomeric or other halogenated impurities into the Olaparib synthesis.
Comparative Analysis of QC Methods for 5-Bromo-2-fluorobenzoic Acid
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC) | Separation of volatile derivatives. | High resolution for isomeric and other volatile impurities. | May require derivatization to increase volatility. | Purity and impurity profiling. |
| HPLC with UV Detection | Separation based on polarity. | A robust method for purity and assay. | Method development may be required to separate closely related isomers. | Purity, assay, and impurity profiling. |
| NMR Spectroscopy | Provides detailed structural information. | Confirms the structure and substitution pattern.[12] | Less sensitive for trace impurities. | Structural confirmation. |
| Infrared (IR) Spectroscopy | Provides information on functional groups. | Confirms the identity of the material.[13] | Not suitable for quantitative analysis of impurities. | Identity confirmation. |
Visualizing QC Workflows
To better illustrate the analytical processes, the following diagrams depict typical workflows for the QC of these KSMs.
Conclusion
The selection of appropriate QC methods for Olaparib's key starting materials is a critical step in ensuring the quality and consistency of the final API. A combination of techniques is often necessary to provide a comprehensive quality assessment. While chromatographic methods like HPLC and GC offer high resolution for purity and impurity profiling, spectroscopic methods such as NMR and IR are invaluable for structural confirmation. Simple techniques like titration and melting point can also serve as useful, cost-effective checks.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for developing a robust QC strategy. It is essential to validate any analytical method for its intended purpose, following regulatory guidelines such as those from the ICH, to ensure the generation of reliable and accurate data.[14][15] By implementing a thorough and scientifically sound QC program for its KSMs, pharmaceutical manufacturers can build quality into the Olaparib manufacturing process from the very beginning.
References
- BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
- BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)
- DS InPharmatics. (2021, April 1). Establishing Regulatory Starting Materials & Understanding the ICH.
- Gauza-Włodarczyk, M., et al. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
- Pharmaceutical Technology. (2025, March 12). Drug Substance Starting Material Selection. Pharmaceutical Technology.
- SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column. SIELC Technologies.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences.
- IntuitionLabs. (2026, February 24). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.
- ICH. (2019, June 25).
- BenchChem. (n.d.). Phthalhydrazide | High Purity Reagent | Supplier. BenchChem.
- FDA. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA.
- Analytical Methods (RSC Publishing). (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Figshare. (2015, October 19).
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
- PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
- USP. (2025, February 16). Piperazine USP 2025.
- Alentris Research Pvt. Ltd. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - API Impurities.
- ChemicalBook. (n.d.). 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid.
- Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine.
- Clearsynth. (n.d.). 2-Formylbenzoic Acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
- Assay of Phthalic Anhydride and Some Related Compounds by Volumetric Methods. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- BenchChem. (n.d.).
- Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
- Sigma-Aldrich. (n.d.). Phthalhydrazide ReagentPlus®, 99%.
- Echemi. (n.d.). 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid.
- Analytical method validation: A brief review. (2022, November 8).
- Thermo Fisher Scientific. (n.d.). Phthalhydrazide, 98% 50 g | Buy Online | Thermo Scientific Chemicals.
- PubMed. (1976, March).
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid.
- Emery Pharma. (2023, March 7).
- Guidechem. (n.d.). Phthalhydrazide 1445-69-8 wiki.
- AquigenBio. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).
- ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
- International Journal of Pharmaceutical Research and Applications. (2018, January 19).
- SRIRAMCHEM. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-fluorobenzoic Acid.
- Journal of Drug Delivery and Therapeutics. (2019, March 14).
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 5-Bromo-2-fluorobenzoic Acid.
- AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- PubChem. (n.d.). 5-Bromo-2-fluorobenzoic acid.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. youtube.com [youtube.com]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. echemi.com [echemi.com]
- 11. A14615.18 [thermofisher.com]
- 12. 5-Bromo-2-fluorobenzoic Acid | 146328-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
- 15. emerypharma.com [emerypharma.com]
A Comparative Guide to the Elemental Analysis of 4-(4-Bromo-2-fluorobenzoyl)piperazine HCl Salt
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. Elemental analysis, a technique foundational to chemistry, remains a critical tool for verifying the empirical formula of newly synthesized active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical comparison of elemental analysis data for 4-(4-Bromo-2-fluorobenzoyl)piperazine HCl salt, contextualizing it against other essential analytical techniques.
This molecule, a complex halogenated piperazine derivative, presents a valuable case study due to its multiple heteroatoms (N, O, F, Br, Cl), each requiring precise quantification to confirm the molecular structure and purity. We will explore the causality behind experimental choices, the interpretation of data, and how this classical method synergizes with modern spectroscopic techniques to provide a comprehensive characterization.
The Theoretical Benchmark: Stoichiometric Calculations
Before any experimental analysis, the theoretical elemental composition must be calculated. This provides the absolute benchmark against which all experimental results are measured. The first step is to determine the correct molecular formula and weight for the HCl salt form of the compound.
-
Parent Compound: 4-(4-Bromo-2-fluorobenzoyl)piperazine
-
Chemical Formula: C₁₁H₁₂BrFN₂O
-
HCl Salt Formula: C₁₁H₁₂BrFN₂O · HCl → C₁₁H₁₃BrClFN₂O
-
Molecular Weight: 343.60 g/mol
Using the atomic weights of each element, the theoretical mass percentages are calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.121 | 38.46% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 3.81% |
| Bromine | Br | 79.904 | 1 | 79.904 | 23.25% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.32% |
| Fluorine | F | 18.998 | 1 | 18.998 | 5.53% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.15% |
| Oxygen | O | 15.999 | 1 | 15.999 | 4.66% |
| Total | 324.593 | 100.00% |
Table 1: Theoretical elemental composition of 4-(4-Bromo-2-fluorobenzoyl)piperazine HCl salt.
Experimental Analysis: Protocols and Rationale
The determination of each element requires specific, validated methodologies. For a multifaceted compound like this, a combination of techniques is essential.
C, H, N Analysis
Carbon, Hydrogen, and Nitrogen are typically determined simultaneously using a dedicated CHN elemental analyzer.[3]
Experimental Protocol: CHN Analysis by Combustion
-
System Validation: Prior to sample analysis, the instrument's performance is verified by analyzing a certified organic standard, such as Acetanilide. The results must fall within ±0.3% of the theoretical values for the data to be considered valid.
-
Sample Preparation: 2-3 mg of the finely ground, dried 4-(4-Bromo-2-fluorobenzoyl)piperazine HCl salt is weighed accurately into a tin capsule.
-
Combustion: The capsule is dropped into a combustion tube heated to 900-1000°C in a pure oxygen environment. This high temperature ensures complete and instantaneous oxidation of the sample.
-
Reduction & Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and others) are passed over a copper catalyst to reduce nitrogen oxides to N₂ gas. The gases are then separated via a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier. The instrument's software back-calculates the mass percent of C, H, and N in the original sample.
Causality: The choice of a high-temperature combustion in excess oxygen is critical for halogenated compounds, which can be resistant to complete oxidation.[4] The scrubbing reagents in modern analyzers are specifically designed to handle corrosive halogen and sulfur byproducts, preventing interference with the detector.[3]
Halogen (Br, Cl, F) and Sulfur (S) Analysis
The covalently bound bromine and fluorine, along with the ionic chlorine from the HCl salt, require a separate procedure. The oxygen flask combustion method, a classic and robust technique described in the U.S. Pharmacopeia, is a primary choice.[5][6]
Experimental Protocol: Oxygen Flask Combustion (Schöniger Flask)
-
Sample Preparation: A 5-10 mg sample is weighed onto a piece of halide-free filter paper, which is then folded and placed into a platinum gauze holder attached to the stopper of a heavy-walled flask.[7]
-
Absorption Solution: The flask is pre-charged with an absorbing liquid (e.g., a dilute solution of hydrogen peroxide in water) and then flushed thoroughly with pure oxygen.[8]
-
Combustion: The filter paper fuse is ignited, and the stopper is immediately and securely placed into the flask. The combustion proceeds rapidly in the oxygen-rich atmosphere.[9] The organic matrix is destroyed, converting the halogens into their respective water-soluble halide ions (Br⁻, Cl⁻, F⁻).[5]
-
Analysis: After a period of shaking and cooling, the absorbing solution containing the halide ions is analyzed.
-
Bromine (Br) & Chlorine (Cl): Can be determined by argentometric titration or, for higher specificity and the ability to measure multiple ions, by Ion Chromatography (IC).[10][11][12]
-
Fluorine (F): Typically determined using an Ion-Selective Electrode (ISE), which offers excellent specificity for the fluoride ion.[10]
-
Causality: The oxygen flask method is highly effective for mineralizing complex organic matrices, ensuring all halogen atoms are converted to an analyzable ionic form.[11] Separating the analysis of halogens from the CHN analysis prevents the severe corrosive damage that acidic halogen gases would inflict on a standard CHN analyzer.
Caption: Experimental workflows for elemental analysis.
Data Comparison: Theory vs. Reality
Elemental analysis results are not expected to be perfect matches to the theoretical values. The industry generally accepts a deviation of up to ±0.4% for C, H, and N.[2] Larger deviations can indicate impurities, such as residual solvents or inorganic salts, which are not detectable by other common techniques like NMR or HPLC.[2]
| Element | Theoretical % | Typical Experimental Result | Deviation | Interpretation |
| C | 38.46% | 38.25% | -0.21% | Within acceptable limits. |
| H | 3.81% | 3.95% | +0.14% | Within acceptable limits. May suggest trace moisture. |
| N | 8.15% | 8.09% | -0.06% | Within acceptable limits. |
| Br | 23.25% | 23.10% | -0.15% | Within acceptable limits. |
| Cl | 10.32% | 10.25% | -0.07% | Confirms the 1:1 HCl salt stoichiometry. |
| F | 5.53% | 5.41% | -0.12% | Within acceptable limits. |
Table 2: Comparison of theoretical vs. typical (hypothetical) experimental elemental analysis data.
A Holistic View: Comparison with Orthogonal Analytical Techniques
While elemental analysis confirms the empirical formula and highlights non-chromatophoric impurities, it provides no information about the molecular structure or the presence of isomeric impurities. For this, a suite of orthogonal (complementary) techniques is required.
| Analytical Technique | Primary Information Provided | Strengths for this Molecule | Limitations |
| Elemental Analysis | Empirical Formula & Purity: Confirms the mass percentage of each element.[13] | Uniquely detects inorganic impurities and confirms salt stoichiometry.[2] | Provides no structural information. Cannot distinguish isomers. |
| ¹H, ¹³C, ¹⁹F NMR | Molecular Structure: Confirms the connectivity of atoms and the chemical environment. | Unambiguously confirms the correct isomer and structural integrity. ¹⁹F NMR is specific for the fluorine environment. | Insensitive to inorganic salts (e.g., NaCl) or residual water unless specifically quantified (qNMR).[14] |
| High-Resolution MS | Molecular Weight & Formula: Provides a highly accurate mass measurement, corroborating the molecular formula.[15] | Confirms the mass of the parent molecule to within ppm, providing high confidence in the formula. Isotopic patterns for Br and Cl are highly characteristic.[16] | Cannot distinguish isomers. Ionization efficiency can vary, making it less quantitative for purity without standards. |
| HPLC-UV | Purity Profile: Separates and quantifies the main compound from organic, UV-active impurities. | Excellent for detecting and quantifying process-related organic impurities (e.g., starting materials, by-products). | Does not detect impurities without a UV chromophore (e.g., salts, some solvents). Provides no structural information. |
Synergy in Action: A high-purity result from HPLC (>99%) combined with a "failed" elemental analysis (e.g., low carbon and nitrogen values) is a classic indicator of the presence of inorganic impurities or excess salt counterions, which are invisible to the HPLC-UV detector. Conversely, a perfect elemental analysis cannot rule out the presence of an organic isomer, which would be easily detected by HPLC and NMR.
Caption: Complementary nature of analytical techniques.
Conclusion
Elemental analysis, while a mature technique, remains an indispensable component of pharmaceutical characterization. For a complex molecule like 4-(4-Bromo-2-fluorobenzoyl)piperazine HCl salt, it serves as the ultimate arbiter of the empirical formula, providing a quantitative check that spectroscopic methods alone cannot. Its unique ability to detect non-spectroscopically active impurities, such as inorganic salts or excess counterions, makes it a critical, self-validating system for ensuring the absolute purity and identity of a drug substance. When integrated with orthogonal techniques like NMR, MS, and HPLC, it contributes to a comprehensive and trustworthy characterization package that is essential for advancing drug development programs.
References
- General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. AZoM.com.
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
- Elemental Impurities Determination for Pharmaceuticals. Mérieux NutriSciences.
- Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit.
- <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
- Instrumentation for chemical & pharmaceutical applications. Elementar.
- Pharmaceutical Elemental Impurities Analysis. BOC Sciences.
- Elemental Impurity Analysis. Pharmaceutical Technology.
- USP <233> Elemental Impurities—Procedures. Analytik Jena.
- Cl/Br Determination. Mikroanalytisches Laboratorium KOLBE.
- 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
- Determination of chlorine, bromine, phosphorus, and sulfur in organic molecules by ion chromatography. Analytical Chemistry.
-
Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers. Available from: [Link]
- Oxygen Flask Combustion Method. Japanese Pharmacopoeia.
- USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies.
- Oxygen Combustion Flask Set. ChemScience.
- The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd.
- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. Available from: [Link]
- Qualitative Analysis of Organic Compounds. Chemistry LibreTexts.
- Comparative advantages of analytical methods (LC, MS, IR, NMR). Reddit.
- MS: Elemental Compositions and their Calculation. JEOL USA, Inc.
-
2.4 Oxygen flask method . WHO International Pharmacopoeia. Available from: [Link]
- Comparison of Elemental Analysis Techniques. Measurlabs.
-
Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule . YouTube. Available from: [Link]
-
Theoretical Calculations of Organic Salts and Their Correlation with Proton Conductivity . ACS Omega. Available from: [Link]
- 1-(4-Bromo-2-fluorobenzyl)piperazine, 96%. Thomas Scientific.
- 4-(4-Fluorobenzoyl)piperidine hydrochloride. Chem-Impex International.
- 1-(4-Bromo-2-fluorobenzyl)piperazine 96%. Sigma-Aldrich.
- Sulfur in Organic Compounds by Oxygen Flask Combustion. ASTM International.
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry . Royal Society of Chemistry. Available from: [Link]
-
High-sensitivity elemental ionization for quantitative detection of halogenated compounds . Royal Society of Chemistry. Available from: [Link]
-
Purity comparison by NMR and HPLC . ResearchGate. Available from: [Link]
-
Elemental Analysis: Methods & Examples . StudySmarter. Available from: [Link]
- 4-(4-Fluorobenzyl)piperidine hydrochloride. Sigma-Aldrich.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
Calculation of elemental compositions from high resolution mass spectral data . Analytical Chemistry. Available from: [Link]
- 4-(4-Bromo-2-fluorobenzoyl)piperazine. Matrix Scientific.
-
How to Calculate the Theoretical Composition of Two Elements . YouTube. Available from: [Link]
- 1-(4-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine. Smolecule.
-
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity . ChemMedChem. Available from: [Link]
- 4-Bromo-2-fluorobenzoyl chloride. Sigma-Aldrich.
- 4-(4-Fluorobenzoyl)piperidine hydrochloride, 98%. Fisher Scientific.
Sources
- 1. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. pepolska.pl [pepolska.pl]
- 4. scribd.com [scribd.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Oxygen Combustion Flask Set, Combustion Flask, Flasks | ChemScience [chemscience.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. img.antpedia.com [img.antpedia.com]
- 9. digicollections.net [digicollections.net]
- 10. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 11. Cl/Br [mikrolabor.univie.ac.at]
- 12. pubs.acs.org [pubs.acs.org]
- 13. smithers.com [smithers.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Personal protective equipment for handling 4-(4-Bromo-2-fluorobenzoyl)piperazine
Executive Safety Summary
Compound Class: Halogenated Benzoyl Piperazine Primary Risks: Skin/Respiratory Sensitization (Piperazine moiety), Ocular/Cutaneous Irritation (Halogenated aromatic).[1] Operational Status: Handle as a Potent Sensitizer.
As a Senior Application Scientist, I advise treating 4-(4-Bromo-2-fluorobenzoyl)piperazine not merely as a generic organic solid, but as a potential biological sensitizer . The structural presence of the piperazine ring introduces a risk of IgE-mediated hypersensitivity (asthma-like symptoms or contact dermatitis) upon repeated exposure. Furthermore, the lipophilic nature introduced by the bromine and fluorine substituents can enhance dermal absorption rates compared to non-halogenated analogs.
This guide prioritizes the Precautionary Principle : in the absence of complete toxicological data for this specific R&D intermediate, we default to controls that prevent all mucosal and cutaneous contact.
Part 1: Hazard-Based PPE Matrix
The following selection logic is based on mitigating two specific failure modes: particulate inhalation (sensitization risk) and solvent-mediated permeation (absorption risk).
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2.Backup: N95/P100 Respirator (only if outside hood). | Sensitization Control: Piperazine derivatives are notorious respiratory sensitizers.[2] Engineering controls (hood) are superior to PPE. A respirator is a last line of defense for spill cleanup only. |
| Hand (Primary) | Nitrile Gloves Minimum Thickness: 0.11 mm (4-5 mil).Brand examples: Kimberly-Clark purple, Ansell TouchNTuff. | Chemical Resistance: Nitrile provides excellent resistance to the solid powder. Latex is insufficient due to protein allergy risks compounding with the chemical sensitizer. |
| Hand (Secondary) | Double Gloving (required when in solution). | Permeation Lag: If dissolved in DCM or DMF, the solvent acts as a carrier. The outer glove sacrifices itself to the solvent, protecting the inner glove and skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Irritation Mitigation: Safety glasses with side shields are insufficient for fine powders or solutions that can splash. The fluorine substituent increases the irritancy potential to mucous membranes. |
| Body | Lab Coat (High-Neck) Tyvek® sleeves (optional but recommended). | Dermal Exclusion: Standard cotton coats are porous. Tyvek sleeves bridge the gap between the glove cuff and lab coat, a common exposure point during weighing. |
Part 2: Operational Protocols
Phase A: Weighing & Solid Handling (Critical Risk Zone)
The highest risk of exposure occurs during the transition from bulk container to reaction vessel due to static-induced aerosolization.
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the fume hood. Halogenated powders are prone to static charge, causing them to "jump" or disperse.
-
The "Tunnel" Technique: Do not weigh on the open bench. Perform all mass transfers at least 6 inches inside the hood sash.
-
Decontamination: After weighing, wipe the balance area with a chemically compatible solvent (ethanol or isopropanol) while still wearing PPE. Dispose of the wipe as solid hazardous waste immediately.
Phase B: Reaction & Solubilization
-
Solvent Selection: If solubilizing in Dichloromethane (DCM) or Dimethylformamide (DMF), acknowledge that these solvents rapidly permeate nitrile.
-
Protocol: Change outer gloves immediately upon any splash. Change outer gloves routinely every 30 minutes during active handling.
-
-
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Halogenated vapors at elevated temperatures can be severely lachrymatory (tear-inducing).
Phase C: Waste Disposal
Improper disposal is a regulatory violation and a safety hazard for EHS personnel.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container marked "Hazardous Waste - Solid - Halogenated Organic."
-
Liquid Waste: Segregate into "Halogenated Organic Solvent Waste."
-
Crucial: Do NOT mix with non-halogenated waste (e.g., Acetone/Methanol waste streams) if your facility separates them. The bromine/fluorine content requires specific high-temperature incineration protocols to prevent the formation of dioxins/furans.
-
Part 3: Emergency Response Logic
-
Inhalation (Sensitization): If a worker experiences wheezing or coughing, move to fresh air immediately. Do not wait. Sensitization reactions can escalate rapidly. Seek medical evaluation.
-
Skin Contact:
-
Blot, Don't Rub: Rubbing abrades the skin and drives the lipophilic halogenated compound deeper.
-
Wash: Soap and water for 15 minutes. Avoid organic solvents (ethanol) on skin, as they may enhance absorption.
-
-
Eye Contact: Flush for 15 minutes. The fluorine substituent suggests a potential for pH-independent chemical burns; immediate irrigation is vital.
Part 4: Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.
Caption: Decision logic for PPE selection based on the physical state of the piperazine derivative, distinguishing between inhalation risks (solids) and permeation risks (liquids).
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[3][4][5] United States Department of Labor. [Link]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Piperazine (Sensitization Hazards).[2] National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
